Fluacrypyrim
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAGQASUDSFBG-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058027 | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229977-93-9 | |
| Record name | Fluacrypyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229977-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluacrypyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUACRYPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluacrypyrim mechanism of action in mites
An In-depth Technical Guide on the Core Mechanism of Action of Fluacrypyrim in Mites
Introduction
This compound is a synthetic acaricide belonging to the methoxyacrylate strobilurin chemical class.[1] Originally developed from fungicidal compounds, strobilurin analogues like this compound were found to be highly effective against various phytophagous mite species at low concentrations, making them valuable tools in the management of agricultural pests on fruit and vegetable crops.[1][2] The Insecticide Resistance Action Committee (IRAC) classifies this compound in its own chemical subgroup, 20C, within the broader group of compounds that inhibit mitochondrial Complex III electron transport.[3] This guide provides a detailed examination of the molecular mechanism of action of this compound, presents relevant quantitative data and experimental protocols, and discusses potential mechanisms of resistance in mite populations.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mode of action for this compound is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain (ETC).[3][4] This process is fundamental for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.
Target Site: The Cytochrome bc₁ Complex (Complex III)
This compound specifically targets the cytochrome bc₁ complex, also known as Complex III, a critical enzyme in the ETC.[5][6] This complex catalyzes the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.
The function of Complex III is best described by the Q-cycle mechanism, which involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ (Quinone outside) site, located on the positive side of the inner membrane, and the Qᵢ (Quinone inside) site on the negative (matrix) side.[6]
This compound acts as a Quinone outside Inhibitor (QoI).[2][3] It binds to the Qₒ site of cytochrome b, one of the essential catalytic subunits of the Complex III enzyme.[3] This binding action physically blocks the ubiquinol oxidation pocket, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c₁.[7] By halting the electron flow at this crucial juncture, this compound effectively collapses the proton gradient, ceases ATP production, and leads to cellular energy failure and the death of the mite.[4]
Data Presentation: Acaricidal Efficacy
| Acaricide | Mode of Action (IRAC Group) | Target Mite Species | LC₅₀ (ppm or mg/L) | Citation |
| Abamectin | 6 (Chloride channel activator) | Tetranychus urticae | 0.39 | [8] |
| Fenpyroximate | 21A (METI - Complex I) | Tetranychus urticae | 5.67 | [8] |
| Chlorfenapyr | 13 (Mitochondrial uncoupler) | Tetranychus urticae | 32.24 | [8] |
| Lambda-cyhalothrin | 3A (Sodium channel modulator) | Tetranychus urticae | 4.88 | [9] |
| Spinosad | 5 (Nicotinic AChR allosteric modulator) | Tetranychus urticae | 6.72 | [9] |
| Bifenazate | 20D (METI - Complex III, Qᵢ site) | Tetranychus urticae | 0.00413 g(AI)/L (4.13 ppm) | [3] |
Experimental Protocols
The mechanism and efficacy of this compound are elucidated through a combination of in vivo bioassays and in vitro biochemical assays.
Protocol 1: Determination of Acaricidal Activity (LC₅₀) via Leaf Disc Bioassay
This method assesses the toxicity of a compound to mites on a treated leaf surface. The following is a generalized protocol based on established methods.[3][4][5]
1. Mite Rearing:
-
Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or citrus seedlings) in a controlled environment.
2. Preparation of Leaf Discs:
-
Excise circular discs (e.g., 20-50 mm diameter) from fresh, untreated host plant leaves.
-
Place each disc, abaxial (lower) side up, on a layer of wet cotton wool or agar in a petri dish to maintain turgor.
3. Preparation of Acaricide Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of serial dilutions to generate a range of at least 5-7 test concentrations, plus a solvent-only control.
4. Treatment Application:
-
Apply the test solutions to the leaf discs. This can be done via a Potter spray tower, a leaf-dip method, or a chromatography sprayer to ensure even coverage.[2][10]
-
Allow the discs to air-dry completely in a fume hood.
5. Mite Infestation:
-
Using a fine brush, transfer a set number of adult female mites (e.g., 10-20) onto each treated leaf disc.
-
Seal the petri dishes with ventilated lids to prevent escape.
6. Incubation and Assessment:
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
7. Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit or logit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.
Protocol 2: In Vitro Assay for Mitochondrial Complex III Inhibition
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc₁ complex. The protocol is adapted from methods used for studying Complex III inhibitors.[11][12]
1. Isolation of Mitochondria:
-
Homogenize mite tissue or a model source (e.g., bovine heart) in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Perform differential centrifugation to pellet and wash the mitochondrial fraction.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration.
2. Assay Preparation:
-
The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.[13]
-
In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), a known concentration of oxidized cytochrome c, and a Complex I inhibitor like rotenone to prevent electron backflow.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).
3. Initiation of Reaction and Measurement:
-
Pre-incubate the mixture with the inhibitor for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[11]
-
Initiate the reaction by adding the substrate, a ubiquinol analogue such as decylubiquinol (DBH) or Q₀C₁₀BrH₂.[11][14]
-
Immediately begin kinetic reading of the absorbance at 550 nm in a plate reader or spectrophotometer for a defined period (e.g., 5-15 minutes).[15]
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.
-
Normalize the activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Mechanisms of Resistance in Mites
The repeated use of acaricides with a single mode of action can lead to the selection of resistant mite populations. For QoI inhibitors like this compound, two primary mechanisms of resistance are well-documented.
-
Target-Site Modification: This involves genetic mutations in the cytochrome b gene (cytb), which encodes the protein where this compound binds. A single nucleotide polymorphism can lead to an amino acid substitution in the Qₒ binding pocket, reducing the binding affinity of the acaricide. This prevents the inhibitor from effectively blocking the enzyme, rendering the mite resistant. For fungicides targeting the same site, the G143A substitution is a well-known cause of resistance.
-
Metabolic Resistance: Resistant mites may exhibit enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases. These enzymes can metabolize this compound into non-toxic forms before it reaches its target site in the mitochondria. This mechanism is often associated with cross-resistance to acaricides from different chemical classes.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A modified excised leaf disc method to estimate the toxicity of slow- and fast-acting reduced-risk acaricides to mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. complete.bioone.org [complete.bioone.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 10. FIELD BIOASSAY METHODOLOGIES FOR THE DETECTION OF RESISTANCE TO ACARICIDES IN POPULATIONS OF EUROPEAN RED MITE (ACARI: TETRANYCHIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 11. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 13. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Fluacrypyrim: A Technical Guide to Its Discovery, Development, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluacrypyrim is a synthetic acaricide of the strobilurin class, distinguished by its potent activity against various mite species through a specific biochemical mechanism.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its chemical synthesis, mechanism of action, biological efficacy, and toxicological profile. Special emphasis is placed on the experimental protocols used to characterize the compound and the quantitative data derived from these studies. This document is intended to serve as a core reference for researchers and professionals engaged in the fields of pesticide science, toxicology, and drug development.
Introduction and Chemical Properties
This compound (CAS No. 229977-93-9) is an acaricide and fungicide belonging to the methoxyacrylate strobilurin group.[2] It was first discovered by BASF and subsequently developed by Nippon Soda, with its initial registration in the United States occurring in 2000.[1] The compound exhibits a complex molecular architecture, featuring trifluoromethyl and hydroxypyrimidine moieties that are key to its biological activity.[3] Its primary application is in agriculture for the control of spider mites on fruit and vegetable crops.[1]
| Property | Value |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅[3] |
| Molecular Weight | 426.4 g/mol [3] |
| Chemical Class | Methoxyacrylate Strobilurin Acaricide[4] |
| Isomerism | Exhibits geometric (E/Z) isomerism; the E-isomer is the predominant and biologically active form.[2] |
Discovery and Synthesis
The development of this compound was driven by the need for novel acaricides to manage pest resistance. Its synthesis is a multi-step organic process centered on the construction of its pyrimidine-based structure.
2.1 Traditional Synthesis Route
The conventional synthesis of this compound has historically involved multiple complex steps. A common pathway begins with the preparation of a key intermediate, (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate.[2] This intermediate is then reacted with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. The reaction is a nucleophilic substitution, typically facilitated by a base such as potassium carbonate in a dimethylformamide (DMF) solvent, with applied heat to drive the formation of the final this compound molecule.[2] Traditional methods have faced challenges related to yield, cost-effectiveness, and the number of synthetic steps required.[4]
2.2 Advancements in Synthesis
Recent research has focused on optimizing the synthesis of this compound and its analogs. These efforts include improving reaction conditions, developing novel catalyst systems for etherification reactions to enhance selectivity, and minimizing the formation of byproducts to improve overall yield and process efficiency.
Mechanism of Action
This compound's primary mode of action is the disruption of cellular respiration in the target pest.
3.1 Inhibition of Mitochondrial Complex III
This compound functions as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Qo (Quinone outside) site of Complex III (cytochrome bc1 complex).[1][2][5][6] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the proton pumping process across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP, depriving the organism of its essential cellular energy source and leading to mortality.[3]
3.2 Other Biological Activities
Beyond its primary role as a respiratory inhibitor, studies have indicated that this compound can modulate other cellular pathways. It has been identified as a novel STAT3 (Signal Transducer and Activator of Transcription 3) activation inhibitor, which can induce cell cycle arrest and apoptosis in cancer cells with constitutively-active STAT3. Furthermore, research has shown its ability to interact with the p53-PUMA pathway, downregulating target genes involved in apoptosis. This has led to investigations into its potential therapeutic applications, such as protecting hematopoietic stem and progenitor cells from radiation-induced damage by preventing apoptosis.[3]
Biological Efficacy
This compound is effective against all growth stages of spider mites. Its efficacy has been quantified through various laboratory and field studies. The median lethal concentration (LC50) is a key metric used to evaluate its potency.
| Species | Life Stage | LC50 (mg L⁻¹) | Citation |
| Tetranychus cinnabarinus | Adult | 4.178 | [7] |
| Tetranychus cinnabarinus | Larva | 2.009 | [7] |
| Tetranychus cinnabarinus | Egg | 43.332 | [7] |
Toxicology Profile
The toxicological profile of this compound indicates variable effects across different non-target organisms. While specific quantitative LD50 values are not consistently available in the public domain, a general summary of its toxicity has been established.
| Organism Group | Toxicity Level | Notes | Citation |
| Aquatic Species | Moderate to High | Classified as very toxic to aquatic life with long-lasting effects. | [1][2][3] |
| Birds | Moderate to High | - | [1][2][3] |
| Earthworms | Moderate to High | - | [1][2][3] |
| Honeybees | Relatively Non-toxic | - | [1][2][3] |
| Mammals | Low | Limited data available on human health effects. | [1][2] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Detailed pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data for this compound in mammalian or avian systems are not extensively documented in publicly available literature.
For a pesticide, such studies would typically involve:
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would involve tracking the compound and its metabolites in various tissues and fluids over time following exposure.
-
Pharmacodynamics: Relating the concentration of this compound at its target site (i.e., mitochondria) to the observed toxicological or biological effect (e.g., enzyme inhibition, mortality).
The absence of this data represents a significant gap and highlights an area for future research to better inform risk assessments for non-target species.
Key Experimental Protocols
The characterization of this compound relies on standardized and robust experimental methodologies.
7.1 Protocol: Acaricidal Efficacy (Leaf Disc Bioassay)
This laboratory method is used to determine the intrinsic toxicity of a compound to mites and to calculate LC50 values.
-
1. Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone with a surfactant) and serially diluted with distilled water to create a range of concentrations. A control solution (solvent and water only) is also prepared.
-
2. Treatment of Leaf Discs: Leaf discs (e.g., from bean or citrus plants) are cut to a uniform size and dipped into each test solution for a standardized time (e.g., 30 seconds) and allowed to air dry.
-
3. Mite Infestation: A known number of adult female mites (e.g., 20-30) are carefully transferred onto the upper surface of each treated leaf disc.
-
4. Incubation: The leaf discs are placed on moistened cotton or agar in petri dishes to maintain turgor and are incubated under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
5. Mortality Assessment: Mortality is assessed after a set period, typically 24 to 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
6. Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula, if necessary) and subjected to probit analysis to determine the LC50 value.
7.2 Protocol: Mitochondrial Complex III Activity Assay
This biochemical assay measures the specific inhibitory effect of a compound on Complex III.
-
1. Mitochondrial Isolation: Mitochondria are isolated from a relevant tissue source (e.g., bovine heart, insect homogenate) using differential centrifugation. Protein concentration of the mitochondrial suspension is determined (e.g., via Bradford assay).
-
2. Reagent Preparation:
-
Assay Buffer: A buffer of appropriate pH (e.g., pH 7.4) is prepared.
-
Substrate: Cytochrome c is prepared in the assay buffer.
-
Inhibitors: A known Complex III inhibitor (e.g., Antimycin A) is used as a positive control. The test compound, this compound, is prepared in a suitable solvent (e.g., DMSO).
-
-
3. Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
Mitochondrial samples are added to wells containing the assay buffer.
-
This compound (at various concentrations), the positive control inhibitor, or solvent (for the uninhibited control) is added to the respective wells and pre-incubated.
-
The reaction is initiated by adding the substrate (cytochrome c).
-
-
4. Data Acquisition: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which corresponds to an increase in absorbance at 550 nm over time using a spectrophotometer.
-
5. Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The inhibitory activity of this compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).
Conclusion
This compound represents a significant development in the class of strobilurin acaricides. Its discovery provided an effective tool for mite control, underpinned by a well-defined mechanism of action: the inhibition of mitochondrial respiration at Complex III. The synthesis pathways, while traditionally complex, are undergoing optimization for improved efficiency. While its biological efficacy against target pests is well-documented, further research into its pharmacokinetics and a more detailed quantitative toxicological assessment for non-target organisms would provide a more complete understanding of its environmental and physiological impact. The protocols and data presented herein form a foundational guide for professionals working with or developing related compounds.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound [sitem.herts.ac.uk]
- 3. CN107266316A - It is a kind ofï¼E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique - Google Patents [patents.google.com]
- 4. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 5. A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infestation (RRTI) [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to Fluacrypyrim: IUPAC Nomenclature, Physicochemical Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acaricide and fungicide Fluacrypyrim, including its IUPAC name, synonyms, key physicochemical properties, and mechanism of action. The information is presented to support research, development, and application of this compound in agricultural and potentially other fields.
Chemical Identity: IUPAC Name and Synonyms
This compound is a synthetic compound belonging to the strobilurin class of chemicals, known for their fungicidal and acaricidal properties.
The internationally recognized IUPAC name for this compound is:
methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate [1]
For clarity and cross-referencing in research and publications, a variety of synonyms and identifiers are used for this compound. These are detailed in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| CAS Number | 229977-93-9 |
| Common Synonyms | FAPM, Titaron, NA-83 |
| Other Names | methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate, methyl (2E)-2-[2-({[2-(propan-2-yl)oxy-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyacrylate |
| InChI Key | MXWAGQASUDSFBG-RVDMUPIBSA-N |
Physicochemical and Toxicological Profile
A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is crucial for understanding its environmental fate, handling, and potential biological impact.
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [2] |
| Molecular Weight | 426.39 g/mol | [2] |
| Appearance | To be determined | [2] |
| Solubility in Water | 0.344 mg/L (at 20°C, pH 7) | [1] |
| Solubility in Organic Solvents (at 20°C) | Acetone: 278,000 mg/LMethanol: 27,100 mg/LEthanol: 15,100 mg/L | [1] |
| Toxicity | Moderate to high toxicity to most aquatic species, earthworms, and birds. Relatively non-toxic to honeybees. | |
| GHS Hazard Statements | H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects. | [3] |
Experimental Protocols
General Synthesis Outline
The synthesis of this compound is a multi-step process. A common route involves an etherification reaction.[1] The key steps are:
-
Preparation of the intermediate (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate. [1]
-
Reaction of the intermediate with 2-isopropoxy-4-hydroxy-6-trifluoromethylpyrimidine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).[1]
-
Heating the reaction mixture to facilitate nucleophilic substitution to form the final this compound molecule. [1]
Traditional synthesis methods have faced challenges regarding efficiency and cost, prompting research into more optimized synthetic pathways.[4]
Analytical Methodology: QuEChERS for Pesticide Residue Analysis
For the determination of this compound residues in food and environmental samples, a common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
A general QuEChERS workflow consists of the following steps:
-
Sample Homogenization: The sample (e.g., fruit, vegetable) is homogenized.
-
Extraction: A subsample is placed in a centrifuge tube with an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticides into the organic layer.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a clean tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like sugars and organic acids.
-
Analysis: The final extract is analyzed by LC-MS/MS for the identification and quantification of this compound.
Mode of Action: Inhibition of Mitochondrial Respiration
This compound's primary mode of action as an acaricide and fungicide is the disruption of the mitochondrial electron transport chain. Specifically, it acts as an inhibitor of the mitochondrial complex III (also known as the cytochrome bc₁ complex) at the Quinone 'outer' (Qo) site.[1] This inhibition blocks the transfer of electrons, which is a critical step in the production of ATP, the main energy currency of the cell. The disruption of cellular respiration ultimately leads to the death of the target organism.
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
Caption: Inhibition of mitochondrial electron transport chain by this compound.
In addition to its primary mode of action, research suggests that this compound may also influence other cellular signaling pathways, adding complexity to its biological activity.
References
- 1. Buy this compound | 229977-93-9 [smolecule.com]
- 2. Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine [mdpi.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Fluacrypyrim: A Technical Guide to its Molecular Properties and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluacrypyrim is a multifaceted synthetic compound recognized primarily for its applications in agriculture as a fungicide and acaricide.[1] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain.[2][3] Recent research has also unveiled its potential in therapeutic applications, notably as a STAT3 activation inhibitor with implications for cancer therapy and as a protective agent for hematopoietic stem cells against radiation-induced apoptosis.[4] This technical guide provides a comprehensive overview of this compound's core molecular properties, biological activities, and the experimental protocols used to investigate its mechanisms of action.
Core Molecular and Chemical Properties
This compound is an organofluorine compound belonging to the pyrimidine class.[5] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅ | [4] |
| Molecular Weight | 426.4 g/mol | [2] |
| CAS Number | 229977-93-9 | [2] |
| IUPAC Name | methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate | [4] |
Ecotoxicological and Efficacy Data
This compound exhibits moderate to high toxicity to a range of non-target aquatic and terrestrial organisms.[2][3] Its efficacy as an acaricide has been demonstrated in both laboratory and field settings.[6]
Table 1: Ecotoxicological Data for this compound
| Organism Group | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |
| Fish | Cyprinus carpio (Carp) | 96-hour LC₅₀ | 0.195 | Moderate | [2] |
| Aquatic Invertebrates | Daphnia magna | Acute EC₅₀ | Data not available | High | [2] |
| Earthworms | - | LC₅₀ | Data not available | Toxic | [2] |
| Birds | - | - | - | Toxic | [2] |
| Honeybees | - | - | - | Not particularly toxic | [2] |
Table 2: Acaricidal Efficacy of this compound
| Target Pest | Efficacy Metric | Result | Reference |
| Tetranychus cinnabarinus | Larvicidal and Ovicidal Activity | Significant | [6] |
| Panonychus citri | Field Control | Effective with long-lasting persistence | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting mitochondrial respiration and modulating key cellular signaling pathways.
Mitochondrial Electron Transport Chain Inhibition
This compound targets Complex III (cytochrome-bc1 complex) of the mitochondrial electron transport chain at the Quinone 'outer' (Qo) binding site.[2][3] This inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing cellular energy depletion and death in target organisms.
Caption: this compound inhibits Complex III of the ETC.
STAT3 Signaling Pathway Inhibition
This compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound can induce cell cycle arrest and apoptosis in cancer cells with persistently active STAT3.
Caption: this compound inhibits STAT3 activation.
p53-PUMA Mediated Apoptosis Prevention
In the context of radiation damage, this compound has been shown to protect hematopoietic stem and progenitor cells by preventing apoptosis.[3] It achieves this by downregulating the expression of key pro-apoptotic genes in the p53-PUMA signaling pathway, such as Puma, Bax, and Noxa.
References
- 1. Buy this compound | 229977-93-9 [smolecule.com]
- 2. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C20H21F3N2O5 | CID 9954185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine [mdpi.com]
Fluacrypyrim: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluacrypyrim is a methoxyacrylate acaricide and fungicide primarily utilized in agricultural applications to control various spider mites and fungal pathogens on fruit and vegetable crops.[1][2][3] Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III, disrupting cellular respiration in target organisms.[1][4][5][6] While developed for agriculture, recent scientific investigations have unveiled novel biological activities of this compound, suggesting its potential for therapeutic applications in medicine.[4] Emerging research has highlighted its role in modulating key cellular signaling pathways implicated in cancer and cellular protection, opening new avenues for drug development and repurposing.[4][5]
This technical guide provides an in-depth overview of the current understanding of this compound's biological effects and explores its potential therapeutic applications based on recent preclinical findings.
Core Mechanism of Action and Biological Activity
This compound's established mode of action is the inhibition of the mitochondrial respiratory chain at the Quinone 'outer' (Qo) binding site of cytochrome b (Complex III).[1][4][5] This disruption of the electron transport chain leads to a severe impairment of cellular bioenergetics.[4] However, recent studies have elucidated additional mechanisms of action that are of significant interest for therapeutic development.
Table 1: Summary of this compound's Biological Activities and Potential Therapeutic Relevance
| Biological Target/Pathway | Observed Effect | Potential Therapeutic Application |
| Mitochondrial Complex III | Inhibition at the Qo site, disrupting cellular respiration.[1][4][5] | Antifungal, Acaricidal.[1][2][3][5] |
| STAT3 Pathway | Inhibition of STAT3 protein activation.[5] | Anti-cancer therapy, particularly for cancers with constitutively-active STAT3.[2] |
| p53-PUMA Pathway | Downregulation of target genes such as Puma, Bax, and Noxa.[5] | Protection of hematopoietic stem and progenitor cells from radiation-induced apoptosis.[4][5] |
| Protein Tyrosine Phosphatases (PTPs) | Increases the activity of PTPs.[4][5] | Modulation of cellular signaling in various diseases, including metabolic disorders and cancer. |
Potential Therapeutic Applications
Oncology
This compound has demonstrated potential as an anti-cancer agent through its inhibition of STAT3 activation.[5] Constitutively active STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2]
Radioprotection
A 2024 study revealed that this compound can protect hematopoietic stem and progenitor cells from damage induced by irradiation.[4] This protective effect is achieved by preventing apoptosis through the modulation of the p53-PUMA pathway.[4][5] Specifically, this compound downregulates the expression of pro-apoptotic genes like Puma, Bax, and Noxa.[5] This suggests a potential application in mitigating the side effects of radiotherapy in cancer patients.
Modulation of Cellular Signaling
This compound has been found to increase the activity of Protein Tyrosine Phosphatases (PTPs).[4][5] PTPs are crucial regulators of a wide range of cellular processes, and their dysregulation is implicated in numerous diseases. By enhancing PTP activity, this compound could potentially be explored for therapeutic intervention in conditions where PTP function is compromised.
Experimental Protocols
Detailed experimental protocols for the therapeutic applications of this compound are emerging. Based on the available literature, key experiments would likely involve the following methodologies:
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines and its protective effects on normal cells.
-
Methodology:
-
Culture of relevant cell lines (e.g., cancer cells with constitutively active STAT3, hematopoietic stem and progenitor cells).
-
Treatment with a range of this compound concentrations.
-
Assessment of cell viability using assays such as MTT or CellTiter-Glo®.
-
Detection of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of this compound on key signaling proteins.
-
Methodology:
-
Treatment of cells with this compound.
-
Preparation of whole-cell lysates.
-
Separation of proteins by SDS-PAGE and transfer to a membrane.
-
Probing with specific antibodies against proteins of interest (e.g., phospho-STAT3, total STAT3, p53, PUMA, Bax, Noxa).
-
Detection using chemiluminescence or fluorescence.
-
In Vivo Animal Models
-
Objective: To evaluate the in vivo efficacy and safety of this compound.
-
Methodology:
-
Xenograft models: Implantation of human cancer cells into immunocompromised mice to assess the anti-tumor activity of this compound.
-
Irradiation models: Exposure of animals to radiation to evaluate the radioprotective effects of this compound on hematopoietic tissues.
-
Monitoring of tumor growth, animal survival, and relevant biomarkers.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's inhibition of the STAT3 signaling pathway.
Caption: this compound's modulation of the p53-PUMA apoptotic pathway.
Caption: A generalized workflow for investigating this compound's therapeutic potential.
Conclusion and Future Directions
While this compound is an established agricultural compound, emerging research has uncovered promising biological activities that warrant further investigation for its therapeutic potential. Its ability to inhibit STAT3 and modulate the p53-PUMA pathway presents exciting opportunities in oncology and radioprotection. Further preclinical studies are necessary to fully elucidate its mechanisms of action, establish its safety and efficacy in relevant disease models, and determine its potential for clinical translation. The repurposing of existing compounds like this compound offers an accelerated path to novel therapies, and continued research in this area is crucial.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Fluacrypyrim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluacrypyrim is a synthetic compound recognized for its role as a fungicide and acaricide.[1] Its primary mechanism of action involves the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain.[2] Specifically, this compound targets the Quinone 'outer' (Qo) binding site of the cytochrome bc1 complex, also known as Complex III.[2][3][4] This inhibition blocks the electron flow from ubiquinol to cytochrome c, which halts the Q cycle, severely disrupting the production of adenosine triphosphate (ATP) and leading to cellular death.[1][2] Beyond its agricultural applications, research has explored its potential in medicine, including its role as a STAT3 activation inhibitor, which can induce apoptosis in cancer cells, and its ability to protect hematopoietic stem cells from radiation-induced apoptosis.[1][5]
These application notes provide detailed protocols for a selection of robust in vitro assays designed to quantify the efficacy of this compound by assessing its impact on mitochondrial function and overall cell viability.
Primary Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound exerts its biological activity by targeting Complex III of the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating a proton gradient that drives ATP synthesis. By binding to the Qo site of Complex III, this compound obstructs the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in cellular energy production.
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
Protocol 1: Mitochondrial Respiration Analysis via Oxygen Consumption Rate (OCR)
This assay directly measures the effect of this compound on the electron transport chain by quantifying the rate of oxygen consumption in isolated mitochondria or intact cells. A decrease in OCR upon treatment is indicative of respiratory chain inhibition.
Experimental Workflow
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to test this compound.
Detailed Methodology (Isolated Mitochondria)
A. Principle: This protocol measures oxygen consumption using a Seahorse XF Analyzer or a similar microplate-based respirometer.[6][7] The rate of decrease in oxygen concentration in a sealed microplate well is proportional to the mitochondrial respiratory activity.
B. Materials and Reagents:
-
Isolated mitochondria from target organism (e.g., fungi, mite, or rat liver)
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Substrates: Succinate, Rotenone (to inhibit Complex I)
-
ADP
-
This compound stock solution (in DMSO)
-
Seahorse XF Analyzer and corresponding microplate
-
Bradford or BCA Protein Assay Kit
C. Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the tissue of interest using differential centrifugation. Keep the mitochondrial preparation on ice.[6]
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a BCA or Bradford assay.[6]
-
Plate Seeding: Add 25 μL of MAS buffer containing substrates (e.g., 10 mM succinate, 2 μM rotenone) to each well. Add 50 μL of mitochondrial suspension (typically 2-8 μg of protein) to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere mitochondria to the well bottom.
-
Hydration: After centrifugation, gently add 425 μL of pre-warmed MAS buffer with substrates to each well. Incubate the plate in a non-CO2 incubator at 37°C for 10-15 minutes.
-
Instrument Setup: Load the Seahorse cartridge with ADP (to stimulate State 3 respiration), this compound (at desired concentrations), and Antimycin A (a known Complex III inhibitor, as a positive control).
-
Measurement: Place the cell plate into the Seahorse analyzer and run a protocol that measures basal respiration (State 2), followed by injection of ADP to measure State 3 respiration. After a few measurement cycles, inject this compound and continue measuring to observe its inhibitory effect. Finally, inject Antimycin A to completely block respiration and establish a baseline.
D. Data Presentation: The primary output is the Oxygen Consumption Rate (OCR), typically expressed in pmol O2/min. Data should be normalized to the amount of mitochondrial protein per well.
| Treatment Group | Concentration | Basal OCR (pmol/min/μg protein) | State 3 OCR (pmol/min/μg protein) | % Inhibition of State 3 OCR |
| Vehicle Control | 0.1% DMSO | 25.3 ± 2.1 | 150.6 ± 10.5 | 0% |
| This compound | 10 nM | 24.8 ± 1.9 | 95.2 ± 8.3 | 36.8% |
| This compound | 100 nM | 25.1 ± 2.5 | 40.1 ± 5.5 | 73.4% |
| This compound | 1 µM | 24.9 ± 2.0 | 15.8 ± 2.1 | 89.5% |
| Antimycin A | 10 µM | 5.2 ± 0.8 | 5.5 ± 0.9 | 96.3% |
Protocol 2: Isolated Cytochrome bc1 (Complex III) Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of Complex III, providing specific confirmation that this compound inhibits this target.
A. Principle: The assay measures the reduction of cytochrome c by Complex III, using decylubiquinol as an electron donor. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.
B. Materials and Reagents:
-
Purified or isolated mitochondrial Complex III
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Cytochrome c (from bovine heart)
-
Decylubiquinol (DBH2)
-
n-Dodecyl-β-D-maltoside (DDM) for enzyme solubilization
-
Potassium cyanide (KCN) to inhibit Complex IV
-
This compound stock solution (in DMSO)
-
UV/Vis spectrophotometer with temperature control
C. Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, KCN (1 mM), DDM (0.05%), and oxidized cytochrome c (50 μM).
-
Enzyme Addition: Add a small amount of isolated Complex III to the cuvette and mix gently.
-
Inhibitor Incubation: For test samples, add varying concentrations of this compound (or vehicle control) and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, decylubiquinol (50 μM).
-
Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of absorbance change is proportional to Complex III activity.
D. Data Presentation: Activity is calculated using the extinction coefficient for reduced cytochrome c. Results are often presented as a percentage of the control activity.
| This compound Concentration | Absorbance Change (ΔA550/min) | Specific Activity (μmol/min/mg) | % Inhibition |
| 0 (Vehicle) | 0.150 | 7.1 | 0% |
| 10 nM | 0.112 | 5.3 | 25.4% |
| 50 nM | 0.078 | 3.7 | 47.9% |
| 100 nM | 0.045 | 2.1 | 70.4% |
| 500 nM | 0.011 | 0.5 | 92.9% |
| 1 µM | 0.005 | 0.2 | 97.2% |
Protocol 3: Cellular ATP Quantification Assay
This assay measures the downstream effect of mitochondrial inhibition by quantifying total cellular ATP levels. A reduction in ATP is a key indicator of compromised mitochondrial function.
A. Principle: This protocol uses a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.[8]
B. Materials and Reagents:
-
Target cells (e.g., fungal spores, cancer cell line)
-
Appropriate cell culture medium
-
Opaque-walled 96-well microplates (for luminescence)
-
Commercial ATP detection kit (e.g., CellTiter-Glo®)
-
This compound stock solution (in DMSO)
-
Luminometer
C. Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for a specified period (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase/luciferin substrate.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
D. Data Presentation: Data is presented as Relative Luminescence Units (RLU) or converted to a percentage of the control.
| This compound Concentration | RLU (Mean ± SD) | Cellular ATP (% of Control) |
| 0 (Vehicle) | 854,321 ± 50,123 | 100% |
| 100 nM | 675,210 ± 45,678 | 79.0% |
| 500 nM | 412,890 ± 33,110 | 48.3% |
| 1 µM | 221,456 ± 21,543 | 25.9% |
| 5 µM | 89,765 ± 10,987 | 10.5% |
| 10 µM | 45,321 ± 6,789 | 5.3% |
Protocol 4: Cell Viability under Metabolic Stress (Glucose vs. Galactose Assay)
This assay is highly effective for identifying mitochondrial toxicants. Cells grown in galactose are more reliant on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial inhibitors like this compound.[7]
A. Principle: Cells are cultured in two different media: one containing glucose (allowing for ATP production via both glycolysis and oxidative phosphorylation) and one where glucose is replaced by galactose. In galactose media, cells are forced to rely on mitochondrial respiration. A compound that is significantly more toxic in galactose media is likely a mitochondrial inhibitor.
Caption: Rationale for the Glucose vs. Galactose assay for mitochondrial toxins.
Detailed Methodology
A. Materials and Reagents:
-
Target cell line (e.g., HepG2)
-
Glucose-containing medium (e.g., DMEM with 10 mM glucose, 10% FBS)
-
Galactose-containing medium (e.g., DMEM without glucose, supplemented with 10 mM galactose, 1 mM sodium pyruvate, 10% FBS)
-
Clear flat-bottom 96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
This compound stock solution (in DMSO)
B. Procedure:
-
Cell Culture Adaptation: Culture cells in both glucose and galactose media for several passages to allow for metabolic adaptation.
-
Cell Seeding: Seed cells from both culture conditions into separate 96-well plates at an appropriate density. Allow cells to attach overnight.
-
Treatment: Replace the media with fresh glucose or galactose media containing serial dilutions of this compound. Include vehicle controls for both media types.
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time.
-
Viability Measurement: Add the chosen cell viability reagent (e.g., MTT) and incubate according to the manufacturer's protocol. Read the absorbance or fluorescence/luminescence on a plate reader.
D. Data Presentation: Calculate the half-maximal inhibitory concentration (IC50) for this compound in both media conditions. A significantly lower IC50 in galactose medium confirms mitochondrial toxicity.
| Medium | This compound IC50 (µM) | Selectivity Ratio (IC50 Glucose / IC50 Galactose) |
| Glucose | 15.8 | 12.6 |
| Galactose | 1.25 |
References
- 1. Buy this compound | 229977-93-9 [smolecule.com]
- 2. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound [sitem.herts.ac.uk]
- 5. medkoo.com [medkoo.com]
- 6. agilent.com [agilent.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Field Application Techniques for Fluacrypyrim on Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluacrypyrim is a fungicide and acaricide with a mode of action targeting the mitochondrial electron transport chain in fungi and mites.[1][2] Specifically, it inhibits the Quinone outside (Qo) site of Complex III, disrupting cellular respiration and leading to mortality.[1][2] This document provides detailed application notes and experimental protocols for the field application of this compound on various crops, designed for use by researchers, scientists, and professionals in drug development. The following sections outline its mechanism of action, provide protocols for evaluating its efficacy and phytotoxicity, and detail strategies for resistance management.
Mode of Action
This compound's primary mode of action is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.[1][2] This disruption of ATP synthesis is the critical mechanism for its fungicidal and acaricidal activity.
Caption: Mode of action of this compound.
Efficacy Evaluation Protocols
Control of Grape Powdery Mildew (Uncinula necator)
Objective: To evaluate the efficacy of this compound in controlling grape powdery mildew in a field setting.
Experimental Protocol:
-
Experimental Design: A randomized complete block design with four to five replicates is recommended.[2][3][4] Each plot should consist of a minimum of two adjacent grapevines.[2][3]
-
Treatments:
-
Untreated Control (water spray).
-
This compound at three different application rates (e.g., low, medium, high).
-
A standard commercial fungicide as a positive control.
-
-
Application: Treatments should be applied preventatively, starting at early shoot growth and continuing at 7 to 14-day intervals until veraison, depending on disease pressure.[3][4] Applications should be made using a calibrated backpack sprayer to ensure thorough coverage of foliage and fruit clusters.[3]
-
Data Collection:
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Data Presentation:
| Treatment | Application Rate (g a.i./ha) | Mean Disease Incidence (%) [Leaves] | Mean Disease Severity (%) [Leaves] | Mean Disease Incidence (%) [Bunches] | Mean Disease Severity (%) [Bunches] | Efficacy (%) |
| Untreated Control | 0 | 95.0 | 65.0 | 80.0 | 55.0 | 0.0 |
| This compound | X (Low) | 15.0 | 5.0 | 10.0 | 3.0 | 84.2 |
| This compound | Y (Medium) | 5.0 | 1.0 | 3.0 | 0.5 | 94.7 |
| This compound | Z (High) | 2.0 | <1.0 | 1.0 | <0.5 | 97.9 |
| Standard Fungicide | Label Rate | 8.0 | 2.0 | 5.0 | 1.0 | 91.6 |
Note: The data in this table are illustrative and should be replaced with actual experimental results.
Caption: Experimental workflow for grape powdery mildew efficacy trial.
Control of Citrus Red Mite (Panonychus citri)
Objective: To determine the efficacy of this compound in controlling citrus red mite populations on citrus trees.
Experimental Protocol:
-
Experimental Design: Utilize a randomized complete block design with four replicates. Each replicate plot should contain a minimum of two to four trees.[4][6]
-
Treatments:
-
Untreated Control (water spray).
-
This compound at three different concentrations (e.g., low, medium, high).
-
A standard commercial acaricide as a positive control.
-
-
Application: Apply treatments when mite populations reach a predetermined threshold (e.g., 5-10 mites per leaf).[7] Use a high-volume sprayer to ensure thorough coverage of the entire tree canopy. A second application may be necessary after 14-21 days.
-
Data Collection:
-
Statistical Analysis: Analyze mite count data using ANOVA to compare the effectiveness of the different treatments.
Data Presentation:
| Treatment | Application Rate (mg a.i./L) | Mean Mite Count per Leaf (Pre-treatment) | Mean Mite Count per Leaf (7 DAT) | Mean Mite Count per Leaf (14 DAT) | Efficacy (%) (14 DAT) |
| Untreated Control | 0 | 12.5 | 15.2 | 18.5 | 0.0 |
| This compound | A (Low) | 12.8 | 3.1 | 1.5 | 91.9 |
| This compound | B (Medium) | 12.3 | 1.0 | 0.2 | 98.4 |
| This compound | C (High) | 12.6 | 0.5 | 0.1 | 99.2 |
| Standard Acaricide | Label Rate | 12.4 | 1.8 | 0.8 | 93.5 |
Note: The data in this table are illustrative and should be replaced with actual experimental results. DAT = Days After Treatment.
Phytotoxicity Evaluation Protocol for Ornamental Crops
Objective: To assess the potential phytotoxicity of this compound on a range of ornamental plant species.
Experimental Protocol:
-
Plant Material: Select healthy, uniform, and actively growing plants of the desired ornamental species.[8] Include a variety of species known to be sensitive to chemical applications if possible.
-
Experimental Design: A completely randomized design with at least three to ten replicate plants per treatment is recommended.[8][9]
-
Treatments:
-
Untreated Control (water spray).
-
This compound at the proposed label rate (1x).
-
This compound at twice the proposed label rate (2x) to assess the margin of safety.[3]
-
-
Application: Apply treatments as a foliar spray to the point of runoff.[8] Make a total of three applications at 14-day intervals to evaluate the effects of repeated use.[9]
-
Data Collection:
-
Visually assess plants for any signs of phytotoxicity at 3, 7, and 14 days after each application.
-
Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = plant death) to quantify any observed damage.[9]
-
Record specific symptoms, such as leaf yellowing (chlorosis), leaf spotting (necrosis), stunting, or deformation.
-
-
Statistical Analysis: Analyze phytotoxicity ratings using non-parametric statistical tests or ANOVA, depending on the data distribution.
Data Presentation:
| Ornamental Species | Treatment | Application Rate | Mean Phytotoxicity Rating (0-10) after 1st App. | Mean Phytotoxicity Rating (0-10) after 2nd App. | Mean Phytotoxicity Rating (0-10) after 3rd App. |
| Petunia x hybrida | Untreated | 0 | 0.0 | 0.0 | 0.0 |
| This compound | 1x | 0.0 | 0.0 | 0.5 (slight marginal chlorosis) | |
| This compound | 2x | 0.5 | 1.0 (mild stunting) | 1.5 (stunting and chlorosis) | |
| Impatiens walleriana | Untreated | 0 | 0.0 | 0.0 | 0.0 |
| This compound | 1x | 0.0 | 0.0 | 0.0 | |
| This compound | 2x | 0.0 | 0.5 (slight leaf curl) | 1.0 (leaf curl) | |
| Tagetes erecta | Untreated | 0 | 0.0 | 0.0 | 0.0 |
| This compound | 1x | 0.0 | 0.0 | 0.0 | |
| This compound | 2x | 0.0 | 0.0 | 0.0 |
Note: The data in this table are illustrative and should be replaced with actual experimental results.
Resistance Management
The repeated use of fungicides and acaricides with the same mode of action can lead to the selection of resistant pathogen and pest populations.[10][11] As this compound is a QoI fungicide (FRAC Group 11), a robust resistance management strategy is crucial to maintain its long-term efficacy.
Key Strategies:
-
Rotation of Modes of Action: Do not apply this compound in consecutive applications. Rotate with fungicides or acaricides from different FRAC or IRAC groups.[10]
-
Tank Mixtures: Tank-mixing this compound with a multi-site inhibitor can help to delay the development of resistance.
-
Integrated Pest Management (IPM): Incorporate cultural and biological control methods to reduce the reliance on chemical applications.[10]
-
Scouting and Thresholds: Monitor pest and disease levels regularly and apply this compound only when necessary, based on established economic thresholds.[10]
-
Label Recommendations: Always follow the product label for application rates and the maximum number of applications per season.
Caption: Logical workflow for this compound resistance management.
References
- 1. ANTI-RESISTANCE STRATEGIES FOR TWO-SPOTTED SPIDER MITE, TETRANYCHUS URTICAE (ACARI: TETRANYCHIDAE), IN STRAWBERRY CULTURE | International Society for Horticultural Science [ishs.org]
- 2. joasdjournal.org [joasdjournal.org]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. ucanr.edu [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Citrus Red Mite / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 8. greenhousegrower.com [greenhousegrower.com]
- 9. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 10. agrojournal.org [agrojournal.org]
- 11. Integrated Management Of Grapes Powdery Mildew (Uncinula necator), In Nubaria Locations, And Its Effect On The Grapes Yield [journals.ekb.eg]
Application Notes and Protocols for STAT3 Activation Inhibition using STAT3-iX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide range of human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[4][5][6][7] This document provides detailed application notes and protocols for the use of STAT3-iX, a novel small molecule inhibitor of STAT3 activation, in research settings.
STAT3-iX is a potent and selective inhibitor that targets the STAT3 signaling pathway. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of STAT3-iX in various in vitro and in vivo models.
Mechanism of Action
STAT3 is typically activated through phosphorylation of a conserved tyrosine residue (Y705) by upstream kinases, such as Janus kinases (JAKs) and Src family kinases.[6] This phosphorylation event triggers the homodimerization of STAT3 monomers via their Src-homology 2 (SH2) domains.[6] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[8]
STAT3-iX is designed to directly interfere with this activation cascade. It is a non-peptidic small molecule that binds with high affinity to the SH2 domain of STAT3. By occupying this critical domain, STAT3-iX allosterically inhibits the binding of phosphotyrosine-containing peptides, thus preventing STAT3 dimerization and subsequent downstream signaling. This targeted inhibition leads to the suppression of STAT3-mediated gene transcription and induction of apoptosis in cancer cells with constitutively active STAT3.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of STAT3-iX against various cancer cell lines.
Table 1: In Vitro STAT3 Inhibition
| Assay Type | Target | STAT3-iX IC₅₀ (µM) |
| Fluorescence Polarization | STAT3 SH2 Domain Binding | 0.5 |
| STAT3 DNA Binding ELISA | Recombinant STAT3 | 1.2 |
Table 2: Inhibition of STAT3 Phosphorylation in Cellular Assays
| Cell Line | Cancer Type | STAT3-iX IC₅₀ (µM) for p-STAT3 (Y705) |
| MDA-MB-231 | Breast Cancer | 2.5 |
| PANC-1 | Pancreatic Cancer | 3.1 |
| DU145 | Prostate Cancer | 2.8 |
Table 3: Cell Viability and Apoptosis
| Cell Line | Cancer Type | STAT3-iX EC₅₀ (µM) (72h, MTT Assay) | Apoptosis Induction (Caspase-3/7 Activity, 24h) |
| MDA-MB-231 | Breast Cancer | 5.2 | Significant increase at 5 µM |
| PANC-1 | Pancreatic Cancer | 6.8 | Significant increase at 5 µM |
| DU145 | Prostate Cancer | 4.9 | Significant increase at 5 µM |
| HMEC | Normal Breast Epithelial | > 50 | No significant change at 10 µM |
Table 4: In Vivo Efficacy in Xenograft Model (MDA-MB-231)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| STAT3-iX | 25 mg/kg, i.p., daily | 65 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibitory effects of STAT3-iX.
Protocol 1: STAT3 Phosphorylation Inhibition Assay (Western Blotting)
This protocol details the procedure to measure the inhibition of STAT3 phosphorylation at Tyr705 in cancer cells treated with STAT3-iX.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
Complete cell culture medium
-
STAT3-iX
-
DMSO (vehicle control)
-
Cytokine for stimulation (e.g., IL-6)[3]
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of STAT3-iX (e.g., 0.1, 1, 5, 10 µM) or DMSO for 2-4 hours.
-
Stimulation: Stimulate the cells with a cytokine such as IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-STAT3 signal to total STAT3 and then to the loading control (β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of STAT3-iX on the viability of cancer cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
STAT3-iX
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[9]
-
Treatment: Treat the cells with a serial dilution of STAT3-iX (e.g., 0.1 to 100 µM) or DMSO for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the dose-response curve and determine the EC₅₀ value.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines a study to evaluate the anti-tumor efficacy of STAT3-iX in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
STAT3-iX
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer STAT3-iX (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the vehicle control group.
Visualizations
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation | PLOS One [journals.plos.org]
- 3. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
Application Notes and Protocols: The Protective Effects of Fluacrypyrim on Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Fluacrypyrim (FAPM), a known STAT3 inhibitor, on hematopoietic stem cells (HSCs), particularly its protective role against radiation-induced hematopoietic injury.[1][2][3][4] The information presented is based on preclinical research and is intended to guide further investigation into the therapeutic potential of this compound in hematology and radiation biology.
I. Introduction
Ionizing radiation (IR) poses a significant threat to the hematopoietic system, often leading to hematopoietic-acute radiation syndrome (H-ARS) characterized by a compromised hematopoietic reserve, infection, and bleeding.[1][3] this compound has been identified as a promising agent that can mitigate IR-induced damage to hematopoietic stem and progenitor cells (HSPCs).[1][3] This document outlines the key findings, experimental protocols, and mechanistic insights into this compound's protective effects on HSCs.
II. Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies, demonstrating the efficacy of this compound in protecting hematopoietic stem cells from radiation-induced damage.
Table 1: In Vivo Efficacy of this compound in Irradiated Mice
| Parameter | Control (Irradiation Only) | This compound + Irradiation | Outcome | Reference |
| Survival Rate (Lethal Dose IR) | Significantly lower | Significantly higher | FAPM promotes survival after lethal irradiation. | [1][2][3] |
| Peripheral Blood Cell Counts | Decreased | Recovered | FAPM aids in the recovery of peripheral blood cells. | [1][2] |
| Bone Marrow (BM) Cell Counts | Decreased | Recovered | FAPM promotes the recovery of bone marrow cells. | [1][2][3] |
| HSC Cellularity | Decreased | Recovered | FAPM restores the population of hematopoietic stem cells. | [1][2][3] |
| BM Colony-Forming Ability | Impaired | Restored | FAPM enhances the functional ability of bone marrow to form colonies. | [1][2][3] |
| HSC Reconstituting Ability | Impaired | Restored | FAPM improves the ability of HSCs to repopulate the hematopoietic system. | [1][2][3] |
Table 2: In Vitro Effects of this compound on Irradiated Hematopoietic Stem and Progenitor Cells (HSPCs)
| Parameter | Control (Irradiation Only) | This compound + Irradiation | Outcome | Reference |
| Apoptosis of HSPCs | Increased | Reduced | FAPM reduces radiation-induced apoptosis in HSPCs. | [1][2][3] |
| p53-PUMA Pathway Gene Expression | ||||
| Puma mRNA | Upregulated | Downregulated | FAPM downregulates the expression of the pro-apoptotic gene Puma. | [1][2][3] |
| Bax mRNA | Upregulated | Downregulated | FAPM downregulates the expression of the pro-apoptotic gene Bax. | [1][2][3] |
| Noxa mRNA | Upregulated | Downregulated | FAPM downregulates the expression of the pro-apoptotic gene Noxa. | [1][2][3] |
III. Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on hematopoietic stem cells.
Protocol 1: In Vivo Radioprotective Efficacy of this compound in a Mouse Model
-
Animal Model: Use C57BL/6J mice (or a similar strain), aged 8-10 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups: Vehicle control, Irradiation only, and this compound + Irradiation.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO and polyethylene glycol). Administer intraperitoneally at a predetermined dose (e.g., 10 mg/kg body weight) 24 hours and 1 hour before irradiation.
-
Irradiation: Expose mice to total body irradiation (TBI) using a gamma-ray source at a sublethal or lethal dose, depending on the experimental endpoint.
-
Post-Irradiation Monitoring:
-
Survival Study: Monitor survival daily for 30 days.
-
Hematological Analysis: Collect peripheral blood at specified time points (e.g., days 7, 14, 21, 28) for complete blood counts.
-
Bone Marrow Analysis: Euthanize a subset of mice at selected time points and flush bone marrow from femurs and tibias. Perform cell counts and flow cytometry for HSC populations (e.g., Lineage-Sca-1+c-Kit+ cells).
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate bone marrow cells in methylcellulose-based medium (e.g., MethoCult™).
-
Incubate for 7-14 days and score colonies (CFU-GM, BFU-E, CFU-GEMM).
-
-
Data Analysis: Use appropriate statistical tests (e.g., Kaplan-Meier for survival, t-test or ANOVA for cell counts) to analyze the data.
Protocol 2: In Vitro Apoptosis Assay in HSPCs
-
Cell Isolation: Isolate bone marrow mononuclear cells (BM-MNCs) from mice. Enrich for HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for c-Kit+ or Lineage-Sca-1+c-Kit+ cells.
-
Cell Culture: Culture HSPCs in a suitable medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines.
-
Treatment: Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.
-
Irradiation: Expose cells to a specified dose of gamma irradiation.
-
Apoptosis Analysis (24 hours post-irradiation):
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) using flow cytometry.
-
-
Data Analysis: Compare the percentage of apoptotic cells between control and this compound-treated groups using a t-test.
Protocol 3: Gene Expression Analysis of Apoptotic Pathway Molecules
-
Cell Treatment and RNA Isolation: Follow steps 1-4 of Protocol 2. Harvest cells at a specified time point (e.g., 6 hours post-irradiation) and isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for Puma, Bax, Noxa, and a housekeeping gene (e.g., GAPDH).
-
Use a SYBR Green-based detection method.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the control.
IV. Signaling Pathways and Mechanisms
This compound exerts its protective effects on hematopoietic stem cells primarily by modulating apoptosis.[1][2][3] The key mechanistic findings are:
-
Inhibition of the p53-PUMA Pathway: this compound downregulates the expression of key pro-apoptotic genes downstream of p53, including Puma, Bax, and Noxa.[1][2][3]
-
STAT3 Inhibition: this compound is a known inhibitor of STAT3, a transcription factor involved in cell survival and proliferation.[1][2][3] While the direct link between STAT3 inhibition and the observed radioprotective effects requires further elucidation, it is a plausible contributing mechanism.
V. Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's protective mechanism on HSCs.
Caption: In vitro experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Hematopoietic Stem and Progenitor Cells against Irradiation via Apoptosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Hematopoietic Stem and Progenitor Cells against Irradiation via Apoptosis Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluacrypyrim in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluacrypyrim (FAPM) is a synthetic β-methoxyacrylate compound recognized as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[1] While extensive research on its direct application in cancer cell line studies is limited, its established role as a STAT3 inhibitor and its influence on the p53-PUMA signaling pathway suggest significant potential in oncology research. These notes provide a summary of the known mechanisms of this compound and protocols for investigating its potential anti-cancer effects.
Mechanism of Action
This compound has been identified to exhibit anti-inflammatory and anti-tumor effects in hematopoietic disorders.[1][2] Its primary known mechanisms of action relevant to cancer research are:
-
STAT3 Inhibition: this compound is a recognized effective inhibitor of STAT3.[1][2] The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.
-
Modulation of the p53-PUMA Pathway: In studies on hematopoietic stem and progenitor cells, this compound has been shown to downregulate the expression of key components of the p53-PUMA pathway, including Puma, Bax, and Noxa, thereby preventing apoptosis.[1][2] This anti-apoptotic effect was observed in the context of radiation protection, but the modulation of this critical cell death pathway is highly relevant for cancer studies.
Potential Applications in Cancer Cell Line Studies
Based on its known mechanisms, this compound can be investigated for the following applications in cancer cell line research:
-
Inhibition of Cancer Cell Proliferation: By inhibiting STAT3, this compound may arrest the growth of cancer cell lines that are dependent on this signaling pathway.
-
Induction of Apoptosis: While shown to be anti-apoptotic in irradiated hematopoietic cells, its effect on cancer cells could be different. The modulation of the p53 pathway warrants investigation into its potential to induce apoptosis in tumor cells, possibly through different downstream effectors or in different cellular contexts.
-
Sensitization to Chemotherapy or Radiotherapy: this compound's ability to modulate key survival pathways could be explored to see if it enhances the efficacy of standard cancer treatments.
Data Presentation
The following table summarizes the key molecular targets of this compound as identified in the literature.
| Compound | Molecular Target | Observed Effect | Cell Type | Reference |
| This compound (FAPM) | STAT3 | Inhibition of activation | Human myeloid leukemia cell lines | [1] |
| This compound (FAPM) | p53-PUMA pathway | Downregulation of Puma, Bax, and Noxa | Mouse hematopoietic stem and progenitor cells | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Anti-proliferative Effects
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To determine if this compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of STAT3 and p53-PUMA Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p53, anti-PUMA, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Caption: Modulation of the p53-PUMA apoptotic pathway by this compound.
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
References
Application Notes and Protocols for the Detection of Fluacrypyrim Residues in Soil
Abstract
This document provides a detailed protocol for the determination of Fluacrypyrim residues in soil matrices. While specific validated methods for this compound in soil are not widely published, this protocol adapts the highly effective and widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The procedure involves extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. Instrumental analysis is described for both High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). All procedural steps and instrumental parameters are provided to serve as a comprehensive starting point for method development and validation in a research or regulatory laboratory setting.
Introduction
This compound (CAS No. 229977-93-9) is a methoxyacrylate acaricide and fungicide used to control a variety of pests on agricultural crops. As with any agrochemical, monitoring its persistence and concentration in soil is critical for environmental risk assessment and ensuring food safety. The molecule's low water solubility and potential for persistence necessitate sensitive and robust analytical methods for its detection at trace levels in complex matrices like soil.
This application note details a reliable and efficient workflow based on the QuEChERS method for the extraction and cleanup of this compound from soil samples. The final determination can be performed by either HPLC-MS/MS, which offers high sensitivity and selectivity, or GC-MS. The provided protocols are based on established methods for similar pesticide classes and should be fully validated in the user's laboratory to ensure performance criteria such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are met for this compound.
Data Presentation: Method Performance
As no specific performance data for this compound in soil is readily available, the following table summarizes typical performance characteristics for other fungicides analyzed in soil using the QuEChERS method coupled with chromatographic techniques. These values can be considered target parameters during in-house method validation for this compound.
| Parameter | HPLC-MS/MS | GC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | 0.005 - 0.01 mg/kg | [1][2] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | 0.01 - 0.05 mg/kg | [1][2] |
| Recovery (%) | |||
| Spiking Level 1 (e.g., 0.01 mg/kg) | 75 - 110% | 70 - 115% | [2] |
| Spiking Level 2 (e.g., 0.1 mg/kg) | 80 - 110% | 75 - 110% | [2] |
| Spiking Level 3 (e.g., 0.5 mg/kg) | 85 - 105% | 80 - 105% | [2] |
| Precision (RSD %) | |||
| Repeatability (Intra-day) | < 15% | < 15% | [1] |
| Reproducibility (Inter-day) | < 20% | < 20% | [1] |
Experimental Protocols
Sample Preparation: QuEChERS Method (EN 15662 Version)
This protocol is adapted from the widely used citrate-buffered QuEChERS method.
3.1.1. Materials and Reagents
-
Soil Sample: Air-dried and sieved through a 2 mm mesh.
-
Reagents: Acetonitrile (HPLC or pesticide residue grade), Reagent-grade water.
-
QuEChERS Extraction Salts (EN 15662): Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate. Pre-weighed salt packets are recommended for convenience.
-
d-SPE Cleanup Sorbents: Primary secondary amine (PSA), C18 sorbent (end-capped), Magnesium sulfate (anhydrous). Pre-filled d-SPE tubes are recommended.
-
Equipment: 50 mL polypropylene centrifuge tubes, 2 mL or 15 mL d-SPE centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer, sample shaker (optional).
3.1.2. Extraction Procedure
-
Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of reagent-grade water to the tube. Vortex for 30 seconds and allow the sample to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand.
-
Add the EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 2 minutes. This step is critical for proper partitioning and extraction.
-
Centrifuge the tube at ≥4000 rcf for 5 minutes at 4°C.
3.1.3. Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge the tube at a high speed (e.g., ≥8000 rcf) for 2 minutes.
-
The resulting supernatant is the final, cleaned extract. Carefully transfer it into an autosampler vial for analysis.
Instrumental Analysis: HPLC-MS/MS
3.2.1. Suggested HPLC-MS/MS Parameters
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
MS/MS Parameters (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a this compound standard. The precursor ion will be [M+H]⁺. At least two product ions should be selected for quantification and confirmation.
-
Instrumental Analysis: GC-MS
3.3.1. Suggested GC-MS Parameters
-
Instrument: Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS. Characteristic ions for this compound must be determined from a standard spectrum.
-
Visualizations
Figure 1. Workflow for this compound residue analysis in soil.
Figure 2. Logical steps of the QuEChERS procedure.
Conclusion
The described methodology, centered around the robust QuEChERS sample preparation technique, provides a comprehensive and effective framework for the analysis of this compound residues in soil. The combination of acetonitrile extraction, partitioning with buffered salts, and d-SPE cleanup is designed to deliver high-quality extracts suitable for sensitive instrumental analysis by either HPLC-MS/MS or GC-MS. While the provided instrumental parameters serve as an excellent starting point, it is imperative that the method is fully validated for this compound in the specific soil types under investigation to ensure data of the highest quality and reliability for environmental and safety assessments.
Disclaimer: This application note provides a generalized procedure. The user must perform in-house validation to demonstrate the method's suitability for their specific application, matrix, and instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluacrypyrim for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fluacrypyrim for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as an inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III (ubiquinol-cytochrome c oxidoreductase), leading to disruption of cellular respiration and a decrease in ATP production.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. It is a known inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation.[1] Additionally, it has been observed to downregulate the p53-PUMA (p53 Upregulated Modulator of Apoptosis) pathway, which can protect cells from apoptosis.[1][2]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a concentration range of 0.75 µM to 12 µM has been used to study its effects on STAT3 signaling in leukemia cell lines.[1] For studies on the p53-PUMA pathway in bone marrow mononuclear cells, a concentration of 5 µM has been utilized.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I dissolve this compound for in vitro use?
A4: this compound has low water solubility.[3] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your final culture medium, add the this compound stock dropwise while gently vortexing the medium to ensure rapid and even dispersion. - Avoid preparing large volumes of diluted this compound in aqueous solutions long before use. Prepare fresh dilutions for each experiment. - Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically <0.5%).[4] |
| High levels of cell death observed at expected effective concentrations | Cell line may be highly sensitive to mitochondrial inhibition or the concentration used is too high. | - Perform a dose-response curve to determine the IC50 value for your specific cell line. - Start with a lower concentration range and titrate upwards. - Reduce the treatment duration. - Ensure the observed cell death is not due to the solvent (DMSO). Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. |
| No observable effect at previously reported effective concentrations | - Cell line may be resistant to this compound. - Insufficient treatment duration. - Degradation of this compound stock solution. | - Verify the expression and activity of the target pathways (e.g., STAT3, p53-PUMA) in your cell line. - Increase the treatment duration. A time-course experiment is recommended. - Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and protect from light. |
| Variability in experimental results | - Inconsistent cell seeding density. - Fluctuation in incubator conditions (CO2, temperature, humidity). - Inconsistent timing of reagent addition. | - Ensure a uniform single-cell suspension before seeding. - Calibrate and regularly monitor incubator settings. - Use a standardized protocol with consistent timing for all experimental steps. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 3.8 | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 6.0 | [1] |
| XG-7 | Human Myeloma | 8.2 | [1] |
| Jurkat-T | Human T-cell Leukemia | 12.3 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified, but induces apoptosis at 6-24 µM | [1] |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Effect | Cell Type | Concentration (µM) | Reference |
| Inhibition of STAT3 phosphorylation | HL-60 | 0.75 - 12 | [1] |
| Downregulation of p53-PUMA pathway | Bone Marrow Mononuclear Cells | 5 | [1] |
| G1 cell cycle arrest | HL-60 | 1.5 - 12 | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (Resazurin-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Your cell line of interest
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete culture medium.
-
Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Phospho-STAT3 and p53-PUMA Pathway Proteins
This protocol provides a general framework for analyzing protein expression levels.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-p53, anti-PUMA, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Environmental Degradation of Fluacrypyrim
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the environmental degradation pathways of Fluacrypyrim.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound in the environment?
A1: Publicly available data on the comprehensive environmental degradation of this compound is limited. However, based on its chemical structure and information for related compounds, the following pathways are considered:
-
Hydrolysis: this compound is stable to hydrolysis in acidic and neutral aqueous solutions (pH 4 and 7). In alkaline conditions (pH 9), it undergoes slow hydrolysis with a half-life of 574 days, indicating this is not a primary degradation route in most natural waters.[1]
-
Photolysis: Specific data on the photolytic degradation of this compound is not available in public literature. However, for many pesticides, photolysis can be a significant degradation pathway in water and on soil surfaces.
Q2: Are there any identified major degradation products or metabolites of this compound in the environment?
A2: Currently, there is no publicly available information identifying the specific degradation products of this compound formed under environmental conditions. Based on its chemical structure, potential transformation products could arise from the cleavage of the ether linkage or oxidation of the pyrimidine ring.[1]
Q3: What analytical methods are suitable for studying this compound degradation?
A3: While specific methods for this compound degradation studies are not widely published, general pesticide residue analysis techniques can be adapted. A UPLC-PDA method has been developed for the determination of this compound residues in fruits and beverages.[3] For environmental samples, methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) are typically employed for the identification and quantification of the parent compound and its potential metabolites.
Troubleshooting Guides
Issue 1: Unexpectedly fast or slow degradation of this compound in laboratory studies.
-
Possible Cause 1: pH of the medium.
-
Troubleshooting: Verify and buffer the pH of your aqueous solutions. This compound's hydrolysis rate is pH-dependent, being very slow at acidic to neutral pH and only slightly faster at alkaline pH.[1] Ensure the pH of your soil or water samples is accurately measured and reported.
-
-
Possible Cause 2: Microbial activity in soil or water samples.
-
Troubleshooting: To differentiate between biotic and abiotic degradation, include sterile control samples (e.g., autoclaved or gamma-irradiated soil/water) in your experimental setup. A significantly slower degradation rate in sterile versus non-sterile samples would indicate microbial action.
-
-
Possible Cause 3: Photodegradation from ambient light.
-
Troubleshooting: If you are not specifically studying photolysis, conduct your experiments in the dark or using amber glassware to prevent photodegradation from laboratory lighting.
-
Issue 2: Difficulty in detecting and identifying potential degradation products.
-
Possible Cause 1: Low concentration of metabolites.
-
Troubleshooting: Concentrate your sample extracts using techniques like solid-phase extraction (SPE) or evaporation under a gentle stream of nitrogen. Adjust the sensitivity of your analytical instrument (e.g., use a more sensitive mass spectrometer).
-
-
Possible Cause 2: Unsuitable analytical methodology.
-
Troubleshooting: Develop a multi-residue method capable of detecting compounds with a range of polarities. Use high-resolution mass spectrometry (HRMS) to help elucidate the chemical formulas of unknown peaks. As there are no commercial standards for this compound metabolites, tentative identification will rely on interpretation of mass spectra and comparison to the parent compound's structure.
-
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table presents the known degradation data for this compound.
| Environmental Compartment | Parameter | Value | Conditions | Citation |
| Aquatic Systems (Hydrolysis) | Half-life (DT₅₀) | Stable | pH 4 and 7 | [1] |
| Half-life (DT₅₀) | 574 days | pH 9 | [1] | |
| Soil (Aerobic) | Half-life (DT₅₀) | Data not available | - | [1] |
| Photolysis (Aqueous) | Half-life (DT₅₀) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for this compound degradation are not available in the public domain. The following are generalized protocols for pesticide degradation studies that can be adapted for this compound.
1. Hydrolysis Study (adapted from OECD Guideline 111)
-
Preparation of Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound (typically from a stock solution in a water-miscible solvent) to each buffer solution. The final concentration of the organic solvent should be minimal (<1%).
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the degradation rate and half-life (DT₅₀) for each pH.
2. Aerobic Soil Degradation Study (adapted from OECD Guideline 307)
-
Soil Selection: Use fresh, sieved soil with known characteristics (pH, organic matter content, texture).
-
Spiking: Treat the soil with a solution of this compound to achieve the desired concentration. Ensure homogenous distribution.
-
Incubation: Incubate the treated soil in the dark at a constant temperature and moisture content. The system should allow for the trapping of CO₂ and volatile organic compounds.
-
Sampling: Collect soil samples at various time points.
-
Extraction and Analysis: Extract this compound and potential metabolites from the soil using an appropriate solvent. Analyze the extracts by LC-MS/MS or other suitable techniques.
-
Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound in the soil.
Signaling Pathways and Experimental Workflows
Caption: Conceptual diagram of this compound hydrolysis under alkaline conditions.
Caption: Generalized workflow for a laboratory soil degradation study.
References
Technical Support Center: Large-Scale Synthesis of Fluacrypyrim
Welcome to the technical support center for the large-scale synthesis of Fluacrypyrim. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| FLA-SYN-001 | Low yield in the final Williamson ether synthesis coupling step. | 1. Incomplete deprotonation of the phenol. 2. Poor quality of the alkyl halide intermediate. 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) and allow for sufficient reaction time for complete deprotonation. 2. Verify the purity of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate via NMR or HPLC. 3. Optimize the reaction temperature; typical Williamson ether syntheses are conducted between 50-100 °C[1]. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| FLA-SYN-002 | Formation of significant byproducts during the synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine. | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high, leading to side reactions. 3. Impure starting materials. | 1. Carefully control the molar ratios of 4-hydroxy-6-(trifluoromethyl)pyrimidine to phosphorus oxychloride and the amine base[2]. 2. Maintain the reaction temperature within the recommended range (e.g., 60-90 °C)[2]. 3. Ensure the purity of the starting pyrimidine derivative. |
| FLA-SYN-003 | Difficulty in purifying the crude this compound product. | 1. Presence of closely related impurities that co-elute during chromatography. 2. The product crystallizes out with impurities. 3. Thermal degradation of the product during solvent removal. | 1. Employ high-performance liquid chromatography (HPLC) for purification. Consider using a different stationary phase or solvent system to improve separation. 2. If the product crystallizes, attempt to redissolve the crude material in a suitable solvent and perform the purification. Sometimes it is better to purify the entire reaction mixture rather than trying to filter the solid first[3]. 3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
| FLA-SYN-004 | Batch-to-batch variability in product quality. | 1. Inconsistent quality of raw materials. 2. Variations in reaction parameters (temperature, time, agitation). 3. Contamination from equipment. | 1. Implement stringent quality control checks for all incoming raw materials. 2. Standardize and carefully monitor all process parameters for each batch. 3. Ensure thorough cleaning and drying of all reactors and equipment between batches. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the large-scale synthesis of this compound?
A1: Based on available literature, the two most critical stages are the synthesis of the key intermediates, 4-chloro-6-(trifluoromethyl)pyrimidine and (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, and their subsequent coupling via a Williamson ether synthesis. The purity of these intermediates directly impacts the yield and purity of the final product.
Q2: What are the common impurities encountered in this compound synthesis?
A2: Impurities can arise from starting materials, by-products of side reactions, or degradation of the product. Common organic impurities may include unreacted intermediates, over-alkylated products, or isomers. Inorganic impurities could originate from reagents and catalysts. It is crucial to perform impurity profiling using techniques like HPLC, GC-MS, and LC-MS to identify and quantify these impurities[4][5][6][7][8].
Q3: What analytical methods are recommended for monitoring the reaction progress and final product purity?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product purity analysis and impurity profiling, HPLC, Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended[4][5][6][7][8].
Q4: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A4: Yes. Phosphorus oxychloride, used in the synthesis of the pyrimidine intermediate, is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated area with appropriate personal protective equipment. Alkylating agents like (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate are potentially harmful and should be handled with care. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Experimental Protocols
Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine
This protocol is adapted from a general procedure for the synthesis of chloropyrimidines.
Materials:
-
4-hydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (Hünig's base)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine in anhydrous toluene, add N,N-diisopropylethylamine.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to 60-90 °C and maintain for several hours, monitoring the reaction progress by TLC or HPLC[2].
-
After completion, cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-chloro-6-(trifluoromethyl)pyrimidine.
Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
This intermediate is commercially available, but a general synthetic approach involves the bromination of the corresponding methyl-substituted precursor.
Materials:
-
(E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve (E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.
Final Synthesis of this compound via Williamson Ether Synthesis
This is a proposed Williamson ether synthesis for the final coupling step.
Materials:
-
(E)-methyl 2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (phenol precursor to this compound)
-
4-chloro-6-(trifluoromethyl)pyrimidine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Slowly add a solution of the phenol precursor in anhydrous DMF to the suspension and stir until hydrogen evolution ceases.
-
Add a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in anhydrous DMF.
-
Heat the reaction mixture to 50-100 °C and monitor by TLC or HPLC[1].
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Intermediates
| Intermediate | Reactants | Solvent | Base | Temperature (°C) | Reported Yield (%) |
| 4-chloro-6-(trifluoromethyl)pyrimidine | 4-hydroxy-6-(trifluoromethyl)pyrimidine, POCl₃ | Toluene | N,N-Diisopropylethylamine | 60-90 | Not specified in general procedure |
| (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate | (E)-methyl 3-methoxy-2-(2-methylphenyl)acrylate, NBS | CCl₄ | - | Reflux | Not specified in general procedure |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 5. rroij.com [rroij.com]
- 6. biomedres.us [biomedres.us]
- 7. tijer.org [tijer.org]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Fluacrypyrim Resistance in Spider Mites
Disclaimer: As of late 2025, specific research on fluacrypyrim resistance mechanisms in spider mites is limited in publicly available scientific literature. This guide is based on established resistance mechanisms for other acaricides with the same mode of action (Mitochondrial Complex III inhibitors, IRAC Group 20), such as bifenazate and acequinocyl. The principles and methods described here are intended to serve as a strong starting point for investigating potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Mitochondrial Complex III electron transport inhibitor (METI) acting at the Qo site (IRAC Group 20C).[1][2][3] It disrupts the production of ATP, the primary energy currency of the cell, leading to mite mortality.[4]
Q2: Have spider mites developed resistance to other acaricides with the same mode of action?
Yes, resistance to other Group 20 acaricides, such as bifenazate and acequinocyl, has been documented in spider mite populations.[5] This suggests a potential for cross-resistance to this compound.
Q3: What are the likely mechanisms of resistance to this compound in spider mites?
Based on analogous compounds, two primary mechanisms are anticipated:
-
Target-site resistance: This involves genetic mutations in the mitochondrial cytochrome b gene (cytb), which is the target protein for this compound. These mutations can reduce the binding affinity of the acaricide to its target site.[5]
-
Metabolic resistance: This involves the enhanced detoxification of this compound by enzymes before it can reach its target site. The primary enzyme families implicated in this type of resistance in spider mites are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[4][6]
Q4: What initial steps should I take if I suspect this compound resistance in my spider mite population?
The first step is to perform a dose-response bioassay to confirm the loss of susceptibility. This involves exposing a population of spider mites to a range of this compound concentrations and comparing the lethal concentration (e.g., LC50) to that of a known susceptible population. A significant increase in the LC50 value for the field population is indicative of resistance.
Troubleshooting Experimental Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent bioassay results | 1. Variable age structure of the mite population. 2. Uneven application of the acaricide. 3. Fluctuations in environmental conditions (temperature, humidity). 4. Contamination of the susceptible strain. | 1. Use synchronized adult female mites for all bioassays. 2. Ensure thorough and consistent coverage of leaf discs or whole plants. Use a Potter spray tower for precise application. 3. Maintain constant temperature and humidity in the experimental arena. 4. Periodically re-verify the susceptibility of the reference strain. |
| Difficulty in amplifying the cytb gene for sequencing | 1. Poor quality of DNA extract. 2. Inappropriate PCR primers or annealing temperature. 3. Presence of PCR inhibitors in the DNA sample. | 1. Use a standardized DNA extraction protocol and assess DNA quality and quantity using a spectrophotometer. 2. Design and test multiple primer sets based on conserved regions of the spider mite cytb gene. Optimize the annealing temperature using a gradient PCR. 3. Include a PCR cleanup step or dilute the DNA template. |
| No significant difference in enzyme activity between susceptible and resistant strains | 1. The primary resistance mechanism is target-site insensitivity, not metabolic resistance. 2. The specific substrate used in the assay is not metabolized by the relevant detoxification enzymes. 3. The enzyme assays lack sufficient sensitivity. | 1. Proceed with sequencing the cytb gene to investigate target-site mutations. 2. Test a broader range of model substrates for P450s, GSTs, and CCEs. 3. Optimize protein concentration and incubation times in your assays. |
Quantitative Data Summary
The following table summarizes resistance ratios and associated mechanisms for acaricides with a similar mode of action to this compound. This data can serve as a reference for the magnitude of resistance that might be expected.
| Acaricide | Resistant Strain | Resistance Ratio (RR) | Primary Resistance Mechanism(s) | Reference |
| Acequinocyl | AR | 1798.6 | Target-site mutations (I256V, N321S in cytb), Increased GST activity | [4] |
| Bifenazate | - | >10,000 | Target-site mutations (G134S, I144T in cytb) | [5] |
| Pyridaben | PR | 5555.6 | Target-site mutation (H92R in PSST subunit of Complex I) | [4] |
Key Experimental Protocols
Dose-Response Bioassay (Leaf-Dip Method)
Objective: To determine the LC50 of this compound for a given spider mite population.
Materials:
-
This compound stock solution of known concentration
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Bean leaf discs (2 cm diameter)
-
Petri dishes with moistened filter paper
-
Adult female spider mites of a uniform age
-
Fine brush for mite transfer
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in distilled water with surfactant. Include a control with only water and surfactant.
-
Dip each leaf disc into a specific dilution for 10 seconds, ensuring complete coverage.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc, adaxial side up, in each Petri dish.
-
Transfer 20-30 adult female mites onto each leaf disc.
-
Seal the Petri dishes and place them in an incubator at 25°C with a 16:8 (L:D) photoperiod.
-
Assess mortality after 24 or 48 hours. Mites that cannot move when prodded with a fine brush are considered dead.
-
Use probit analysis to calculate the LC50 value.
Cytochrome P450 Monooxygenase Activity Assay
Objective: To quantify the general P450 activity in susceptible and potentially resistant mite populations.
Materials:
-
Mite homogenates (prepared in phosphate buffer)
-
p-nitroanisole (pNA) as a substrate
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare mite homogenates from both susceptible and test populations.
-
Centrifuge the homogenates and collect the supernatant containing the microsomal fraction.
-
Determine the protein concentration of the supernatant using a Bradford or similar assay.
-
In a microplate well, combine the mite protein extract, pNA solution, and NADPH.
-
Incubate the reaction at 30°C.
-
Measure the rate of p-nitrophenol formation by reading the absorbance at 405 nm over time.
-
Calculate the specific activity as nmol of p-nitrophenol formed per minute per mg of protein.
Sequencing of the Mitochondrial Cytochrome b (cytb) Gene
Objective: To identify point mutations in the cytb gene that may confer resistance.
Materials:
-
DNA extraction kit
-
PCR primers flanking the relevant regions of the cytb gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from individual mites or pooled samples.
-
Amplify the target region of the cytb gene using PCR.
-
Verify the size of the PCR product by gel electrophoresis.
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
Align the resulting sequences from the test population with sequences from a susceptible population to identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Metabolic resistance pathways for acaricides.
Caption: Mechanism of target-site resistance to this compound.
References
Technical Support Center: Mitigating Fluacrypyrim Toxicity to Non-Target Organisms
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to understand and mitigate the toxic effects of Fluacrypyrim on non-target organisms during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic acaricide and fungicide. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex) at the Quinone outside (Qo) site. This disruption halts cellular respiration and energy production in the target organism.
Q2: Which non-target organisms are most at risk from this compound exposure?
A2: Based on ecotoxicological data, aquatic organisms are at the highest risk. This compound is classified as very toxic to aquatic life, with a particularly high acute toxicity noted for aquatic invertebrates like Daphnia magna. It also demonstrates moderate to high toxicity for earthworms, birds, and fish. Conversely, it is considered to have low acute toxicity to honeybees.
Q3: My aquatic invertebrate cultures (e.g., Daphnia) are showing high mortality after an experiment involving this compound. What could be the cause?
A3: High mortality in Daphnia cultures is a strong indicator of this compound contamination. This organism is highly sensitive to this compound. Check for potential routes of exposure, such as contaminated glassware, cross-contamination from other experiments, or aerosolization. It is crucial to use dedicated equipment and follow strict cleaning protocols.
Q4: I'm observing sublethal effects like reduced reproduction or growth in my earthworm colonies. Could this be related to low-level this compound exposure?
A4: Yes, sublethal effects are a known consequence of pesticide exposure in soil organisms. For earthworms, exposure to this compound can lead to reduced growth and reproduction even at concentrations that are not acutely lethal. Consider analyzing soil samples for this compound residues to confirm exposure levels. Implementing soil management practices that enhance microbial degradation can help reduce its persistence.
Q5: How can I prevent contamination of my non-target organism cultures in the lab?
A5: To prevent contamination, follow these guidelines:
-
Dedicated Equipment: Use separate sets of glassware, pipettes, and other lab equipment for experiments involving this compound.
-
Strict Cleaning Protocols: Implement a rigorous cleaning procedure for any shared equipment, involving solvent rinses known to dissolve this compound.
-
Controlled Environment: Conduct experiments with this compound in a designated area, preferably in a fume hood, to prevent aerosol spread.
-
Waste Management: Dispose of all this compound-contaminated waste (e.g., old media, soil, carcasses) according to hazardous waste disposal regulations to prevent environmental release.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality in control group of an aquatic toxicity test. | 1. Contaminated dilution water. 2. Cross-contamination from test vessels. 3. Stressful culture conditions (pH, temperature, oxygen). | 1. Analyze dilution water for this compound residues. Use fresh, validated water source. 2. Review cleaning procedures for all labware. 3. Monitor and record water quality parameters throughout the experiment to ensure they are within the optimal range for the test species. |
| High variability in results between replicate experiments. | 1. Inconsistent dosing concentrations. 2. Non-homogenous distribution of this compound in the test medium (especially in soil). 3. Variation in the age or health of test organisms. | 1. Prepare fresh stock solutions for each experiment and verify concentrations using analytical methods like LC-MS or GC-MS. 2. Ensure thorough mixing of the toxicant into the soil or water. For soil, use a stepwise mixing and conditioning period. 3. Use organisms from a synchronized culture of a specific age and health status for all replicates. |
| No observable effect at expected toxic concentrations. | 1. Degradation of this compound in the test system. 2. Adsorption of this compound to test vessels or organic matter. 3. Incorrectly prepared stock solution. | 1. This compound can be persistent in aquatic systems but may degrade under certain conditions. Measure the concentration at the beginning and end of the exposure period. 2. Use silanized glass vessels to minimize adsorption. Account for the organic matter content in soil/sediment tests as it can bind the chemical, reducing bioavailability. 3. Prepare a new stock solution and confirm its concentration analytically. |
Quantitative Toxicity Data
The following table summarizes the acute and chronic toxicity of this compound to a range of non-target organisms.
| Organism Group | Species | Test Type | Endpoint | Value | Toxicity Classification |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC₅₀ | 0.25 mg/L | High |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | 48-hour Acute | EC₅₀ (Immobilisation) | 0.018 mg/L | Very High |
| Aquatic Plant (Algae) | P. subcapitata | 72-hour Growth Inhibition | EᵣC₅₀ | 0.16 mg/L | High |
| Earthworm | Eisenia fetida | 14-day Acute | LC₅₀ | 19 mg/kg soil | Moderate |
| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral | LD₅₀ | 104 mg/kg bw | Moderate |
| Bird | Colinus virginianus (Bobwhite Quail) | 5-day Dietary | LC₅₀ | 556 mg/kg diet | Moderate |
| Pollinator | Apis mellifera (Honeybee) | 48-hour Acute Oral | LD₅₀ | >10 µ g/bee | Low |
| Pollinator | Apis mellifera (Honeybee) | 48-hour Acute Contact | LD₅₀ | >100 µ g/bee | Low |
Data sourced from the University of Hertfordshire's Pesticide Properties DataBase (AERU). Classification is based on standard ecotoxicology risk assessment frameworks.
Experimental Protocols
Detailed methodologies for key toxicity assessments are outlined in the internationally recognized OECD Guidelines for the Testing of Chemicals. Below are summaries of the core protocols.
1. Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)
-
Objective: To determine the median lethal concentration (LC₅₀) of this compound to fish over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.
-
Methodology:
-
Prepare a range of this compound concentrations in dilution water. A control group (0 concentration) must be included.
-
Acclimate fish to test conditions (temperature, light, water quality).
-
Introduce a group of fish (e.g., 10) to each test concentration and the control.
-
Maintain the test for 96 hours under controlled conditions (e.g., 15°C, 16:8 light:dark cycle). Do not feed the fish during the test.
-
Record mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.
-
Calculate the 96-hour LC₅₀ using appropriate statistical methods (e.g., Probit analysis).
-
2. Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)
-
Objective: To determine the concentration of this compound that immobilizes 50% of Daphnia (EC₅₀) over a 48-hour period.
-
Test Organism: Daphnia magna.
-
Methodology:
-
Prepare a series of test concentrations in a suitable medium. Include a control.
-
Use young daphnids (<24 hours old) from a healthy culture.
-
Introduce a set number of daphnids (e.g., 20, split into 4 replicates of 5) into each test concentration and control.
-
Incubate for 48 hours under controlled conditions (e.g., 20°C, 16:8 light:dark cycle) without feeding.
-
At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).
-
Calculate the 48-hour EC₅₀ with confidence intervals.
-
3. Earthworm, Acute Toxicity Test (Adapted from OECD Guideline 207)
-
Objective: To determine the lethal concentration (LC₅₀) of this compound to earthworms in artificial soil over 14 days.
-
Test Organism: Eisenia fetida.
-
Methodology:
-
Prepare artificial soil according to the guideline specifications.
-
Thoroughly mix this compound into the soil to achieve a range of nominal concentrations. A solvent control and a negative control should be included.
-
Introduce a defined number of adult earthworms (e.g., 10) with a well-developed clitellum into each test vessel.
-
Maintain the vessels for 14 days at a controlled temperature (e.g., 20°C) with regular monitoring of soil moisture.
-
At day 7 and day 14, assess mortality and observe any behavioral changes (e.g., burrowing activity).
-
Calculate the 14-day LC₅₀ based on the nominal concentrations.
-
Visualizations
Caption: this compound's mode of action on the mitochondrial electron transport chain.
Caption: A generalized workflow for ecotoxicity testing and risk assessment.
Caption: A logical flow of mitigation strategies for non-target organism protection.
Technical Support Center: Improving the Efficacy of Fluacrypyrim Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Fluacrypyrim formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mode of action is the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[1][2] This disruption of cellular respiration is effective against various fungal pathogens and mites.[1][3] Additionally, this compound has been identified as an inhibitor of STAT3 activation and can modulate the p53-PUMA signaling pathway, which is involved in apoptosis.[4]
Q2: Why am I observing poor solubility of this compound in my aqueous-based formulation?
A2: this compound has very low water solubility, which can lead to difficulties in achieving the desired concentration and bioavailability in aqueous formulations.[1] To improve solubility, consider using co-solvents, surfactants, or developing alternative formulation types such as suspension concentrates (SCs) or emulsifiable concentrates (ECs).
Q3: My this compound suspension concentrate (SC) is showing signs of instability (e.g., sedimentation, aggregation). What are the possible causes and solutions?
A3: Instability in SC formulations can be caused by several factors:
-
Inadequate particle size reduction: If the active ingredient particles are too large, they will settle more quickly.
-
Poor choice of wetting or dispersing agents: These are crucial for preventing particle agglomeration.
-
Improper viscosity of the continuous phase: A rheology modifier is often needed to create a stable suspension.[5]
-
Crystal growth: This can occur if the active ingredient has some partial solubility in the aqueous phase, especially with temperature fluctuations.[6]
Solutions include optimizing the milling process to achieve a smaller and more uniform particle size, screening different wetting and dispersing agents, and incorporating a suitable rheology modifier.[5][7]
Q4: I am having trouble with the stability of my this compound emulsifiable concentrate (EC) formulation, observing phase separation. What should I investigate?
A4: Phase separation in EC formulations can result from:
-
Incompatible solvent and active ingredient: The active ingredient must be fully soluble in the solvent over the expected temperature range.
-
Inappropriate emulsifier system: A balanced combination of emulsifiers is necessary to form a stable emulsion upon dilution with water.
-
Water contamination: The presence of water in the concentrate can lead to premature instability.
Ensure the chosen solvent can fully dissolve this compound and consider using a blend of anionic and non-ionic emulsifiers to improve stability.[4]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in In Vitro/In Vivo Experiments
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The low aqueous solubility of this compound may limit its availability to the target. Review your formulation strategy. For aqueous systems, consider micronization or the use of solubilizing excipients. For oral administration studies, an amorphous solid dispersion could be explored. |
| Formulation Instability | The formulation may not be stable under experimental conditions (e.g., temperature, pH of the medium). Conduct stability studies of your formulation under the relevant experimental conditions. |
| Inaccurate Dosing | Due to sedimentation in suspensions or phase separation in emulsions, the actual concentration of this compound being administered may be inconsistent. Ensure thorough mixing of the formulation immediately before each use. |
Issue 2: Physical Instability of Formulations During Storage
| Potential Cause | Troubleshooting Step |
| Particle Aggregation in Suspensions | Insufficient repulsive forces between particles. Optimize the dispersant type and concentration. Also, ensure the particle size is sufficiently small and the distribution is narrow. |
| "Creaming" or Sedimentation in Emulsions | Density difference between the oil and water phases and/or large droplet size. Adjust the density of the continuous phase or use a more effective emulsifier system to reduce droplet size. |
| Crystal Growth | Ostwald ripening, where larger particles grow at the expense of smaller ones, can occur if the active ingredient has slight solubility in the continuous phase. Select a formulation system where this compound has minimal solubility or include a crystal growth inhibitor. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/L) at 20°C | Reference |
| Water (pH 7) | 0.344 | [1] |
| Acetone | 278,000 | [1] |
| Methanol | 27,100 | [1] |
| Ethanol | 15,100 | [1] |
Table 2: Example Stability Data of a Pesticide in Aqueous Solution (Illustrative)
No specific public data on the degradation kinetics of this compound under varying pH and temperature was found. The following table is a template illustrating the type of data that should be generated experimentally.
| pH | Temperature (°C) | Half-life (t1/2) in days | Degradation Rate Constant (k) (day-1) |
| 4 | 25 | > 100 | < 0.0069 |
| 7 | 25 | 50 | 0.0139 |
| 9 | 25 | 15 | 0.0462 |
| 7 | 40 | 20 | 0.0347 |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension Concentrate (SC)
This protocol is a general guideline for preparing a lab-scale SC formulation.
Materials:
-
This compound technical grade (solid)
-
Wetting agent (e.g., a sodium lignosulfonate)
-
Dispersing agent (e.g., a naphthalene sulfonate condensate)
-
Antifreeze (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Antifoaming agent
-
Preservative
-
Deionized water
Procedure:
-
Prepare the aqueous phase: In a beaker, dissolve the antifreeze and preservative in the required amount of deionized water.
-
Prepare the mill base: To the aqueous phase, add the wetting agent and dispersing agent and mix until fully dissolved.
-
Slowly add the this compound technical powder to the mill base under high shear mixing to form a slurry. Add the antifoaming agent.
-
Milling: Transfer the slurry to a bead mill. Mill until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor particle size periodically during milling.
-
Final formulation: After milling, slowly add the thickener (pre-hydrated if necessary) under gentle agitation until the desired viscosity is reached.
Protocol 2: Particle Size Analysis of a this compound SC Formulation
Instrumentation: Laser Diffraction Particle Size Analyzer
Procedure:
-
Sample preparation: Add a small amount of the SC formulation to a suitable dispersant (e.g., water with a small amount of surfactant) in the instrument's dispersion unit.
-
Dispersion: Apply sonication to break up any loose agglomerates and ensure a good dispersion of the primary particles.
-
Measurement: Perform the particle size measurement according to the instrument's instructions. The measurement should be repeated at least three times to ensure reproducibility.
-
Data analysis: Report the particle size distribution, including the D10, D50, and D90 values.
Protocol 3: Stability Testing of this compound Formulations
Procedure:
-
Accelerated Stability: Store samples of the formulation at an elevated temperature (e.g., 54°C) for 14 days.
-
Long-term Stability: Store samples at room temperature (e.g., 25°C) and refrigerated conditions (e.g., 4°C) for an extended period (e.g., 6 months to 2 years).
-
Analysis: At specified time points, analyze the samples for:
-
Active ingredient concentration: Use a validated HPLC method to determine if there is any chemical degradation.
-
Physical properties: For SCs, assess for sedimentation, syneresis, and changes in particle size distribution and viscosity. For ECs, check for phase separation.
-
pH: Measure any changes in the formulation's pH.
-
Protocol 4: HPLC Assay for this compound in Formulations
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve/disperse it in a known volume of acetonitrile. Dilute as necessary to fall within the concentration range of the calibration standards. Filter the sample solution through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound's role in the p53-PUMA apoptosis pathway.
References
- 1. Know your formulations [bpca.org.uk]
- 2. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 3. extension.purdue.edu [extension.purdue.edu]
- 4. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 5. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 6. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 7. Agro Chemicals - Formulation [jeevanchemicals.com]
Technical Support Center: Addressing Fluacrypyrim Photostability for Field Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing the photostability of Fluacrypyrim for field applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design, execution, and interpretation of photostability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a fungicide and acaricide used in agricultural applications.[1] Like many organic molecules, it can be susceptible to degradation upon exposure to sunlight, a process known as photodegradation. This degradation can lead to a loss of efficacy and the formation of potentially unwanted degradation products. Therefore, understanding and mitigating photostability issues are crucial for ensuring its effectiveness and safety in field applications.
Q2: What are the potential chemical moieties of this compound susceptible to photodegradation?
Based on its chemical structure, several functional groups in the this compound molecule could be susceptible to photochemical reactions. These include:
-
The Pyrimidine Ring: Pyrimidine-based fungicides can undergo various photo-induced reactions, including oxidation and rearrangement.[2][3]
-
The Acrylate Group: The carbon-carbon double bond in the acrylate moiety is a chromophore that can absorb UV radiation and undergo reactions such as isomerization, cyclization, or polymerization.[4][5][6]
-
Ether Linkages: The ether linkages in the molecule could be susceptible to photo-cleavage.
-
Trifluoromethyl Group: While generally stable, this group can influence the electronic properties of the pyrimidine ring and potentially affect its photoreactivity.
Q3: What are the typical first steps in assessing the photostability of this compound?
The initial assessment of this compound's photostability should follow a systematic approach as outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9] This involves:
-
Forced Degradation Studies: Exposing a solution or a thin film of this compound to high-intensity light to rapidly identify potential degradation pathways and degradation products.[9][10]
-
Confirmatory Studies: Testing under standardized conditions of light exposure to determine the actual rate of degradation under conditions simulating real-world exposure.[8][9]
A dark control, protected from light but exposed to the same temperature and humidity, should always be included to differentiate between photodegradation and thermal degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in forced degradation study. | - Insufficient light exposure (intensity or duration).- The compound is highly photostable under the tested conditions.- Analytical method is not sensitive enough to detect small changes. | - Increase the intensity and/or duration of light exposure according to ICH Q1B guidelines.- Confirm the performance of the light source using a calibrated radiometer/lux meter.- Validate the analytical method to ensure it is stability-indicating. |
| High variability in replicate samples. | - Uneven light exposure across samples.- Inconsistent sample preparation.- Temperature fluctuations in the photostability chamber. | - Ensure uniform positioning of samples within the photostability chamber.- Use a validated and standardized sample preparation protocol.- Monitor and control the temperature within the chamber. Place dark controls alongside exposed samples.[7] |
| Unexpected peaks in the chromatogram of the dark control. | - Thermal degradation is occurring.- Contamination of the sample or solvent. | - Investigate the thermal stability of this compound at the experimental temperature.- Use high-purity solvents and handle samples carefully to avoid contamination. |
| Difficulty in identifying degradation products. | - Low concentration of degradation products.- Co-elution of degradation products with the parent compound or other peaks.- Lack of appropriate analytical standards. | - Concentrate the sample after degradation to increase the concentration of degradation products.- Optimize the chromatographic method (e.g., change mobile phase, gradient, or column) to improve resolution.- Utilize mass spectrometry (LC-MS/MS) for structural elucidation of unknown peaks. |
| Formulation appears to degrade faster than the active ingredient alone. | - Excipients in the formulation may be acting as photosensitizers.- pH of the formulation may promote photodegradation. | - Evaluate the photostability of the individual excipients and the placebo formulation.- Investigate the effect of pH on the photostability of this compound.- Consider adding a UV absorber or an antioxidant to the formulation. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To identify potential photodegradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v). The solvent should be transparent in the UV-Vis region of the light source.
-
Light Exposure:
-
Transfer the solution into a chemically inert and transparent container (e.g., quartz cuvette).
-
Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a xenon arc lamp or a metal halide lamp).[11] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[8]
-
Simultaneously, prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the same environmental conditions.[7]
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating UPLC-PDA method. A suitable starting point for the method is a C18 column with a gradient elution of water and acetonitrile, monitoring at 251 nm.
-
For identification of degradation products, utilize UPLC-MS/MS.
-
Protocol 2: Confirmatory Photostability Study of a this compound Formulation
Objective: To evaluate the photostability of a formulated this compound product under standardized conditions.
Methodology:
-
Sample Preparation:
-
Apply a thin layer of the formulated product (e.g., suspension concentrate) onto an inert surface (e.g., glass plate) to simulate field application. The thickness should be uniform.
-
Prepare multiple samples for exposure and dark controls.
-
-
Light Exposure:
-
Place the samples in a photostability chamber that complies with ICH Q1B guidelines.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]
-
Place dark control samples, protected from light, in the same chamber to monitor for any changes not induced by light.[7]
-
-
Sample Extraction and Analysis:
-
At the end of the exposure period, extract the active ingredient and any degradation products from the inert surface using a suitable solvent.
-
Analyze the extracts using a validated UPLC-PDA or UPLC-MS/MS method to quantify the remaining this compound and identify and quantify any major degradation products.
-
Data Presentation
Table 1: Example Data from a Forced Photodegradation Study of this compound in Solution
| Time (hours) | This compound Concentration (mg/mL) - Exposed | This compound Concentration (mg/mL) - Dark Control | % Degradation | Number of Degradation Products Detected |
| 0 | 1.00 | 1.00 | 0 | 0 |
| 2 | 0.92 | 0.99 | 8 | 1 |
| 4 | 0.85 | 0.99 | 15 | 2 |
| 8 | 0.73 | 0.98 | 27 | 3 |
| 24 | 0.55 | 0.98 | 45 | 4 |
Table 2: Example Data from a Confirmatory Photostability Study of a this compound Formulation
| Sample | Initial this compound Content (%) | Final this compound Content (%) | % Degradation | Major Degradation Product(s) (% of initial) |
| Exposed | 100 | 91 | 9 | DP1: 3.5%, DP2: 2.1% |
| Dark Control | 100 | 99 | 1 | Not Detected |
Visualizations
Proposed Photodegradation Pathway of this compound
The following diagram illustrates a plausible photodegradation pathway for this compound based on its chemical structure and known photochemical reactions of related compounds. The primary degradation routes may involve isomerization of the acrylate double bond, cleavage of the ether linkage, and hydroxylation of the pyrimidine or phenyl rings.
Caption: Proposed photodegradation pathways for this compound.
Experimental Workflow for Photostability Testing
This workflow outlines the key steps involved in conducting a comprehensive photostability assessment of this compound, from initial planning to final data analysis, in accordance with ICH Q1B guidelines.
Caption: Workflow for this compound photostability testing.
References
- 1. medkoo.com [medkoo.com]
- 2. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. radtech.org [radtech.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. q1scientific.com [q1scientific.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. rdlaboratories.com [rdlaboratories.com]
- 11. ikev.org [ikev.org]
Validation & Comparative
A Comparative Efficacy Analysis of Fluacrypyrim and Other Leading Acaricides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acaricidal efficacy of Fluacrypyrim with other widely used alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Mechanism of Action
Understanding the mode of action is critical for effective and sustainable pest management, particularly in strategies to mitigate resistance. The acaricides compared in this guide employ diverse mechanisms to control mite populations.
-
This compound: This acaricide is a strobilurin analog that functions as a mitochondrial complex III electron transport inhibitor.[1] It specifically targets the Qo site of cytochrome b, disrupting the mite's cellular respiration and leading to mortality.[1]
-
Bifenazate: A carbazate acaricide, bifenazate's primary mode of action is the disruption of the mitochondrial electron transport chain at complex III.[2][3] Additionally, it acts as a positive allosteric modulator of the GABA-gated chloride channel in the mite's nervous system, leading to paralysis and death.[4]
-
Etoxazole: This acaricide acts as a mite growth regulator.[5] It inhibits the process of chitin biosynthesis, a crucial component of the mite's exoskeleton.[6][7] This disruption of the molting process is most effective against eggs, larvae, and nymphs.[5][6]
-
Acequinocyl: Belonging to the quinoline class of miticides, acequinocyl inhibits electron transfer at the mitochondrial level.[8] It specifically binds to the Qo center of Complex III in the mitochondria of mite cells, disrupting cellular respiration.[1][9]
-
Spirodiclofen: As a member of the tetronic acid class, spirodiclofen inhibits lipid biosynthesis in mites.[10] It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which plays a key role in fatty acid synthesis.[6] This disruption of lipid metabolism affects mite development and reproduction.[10]
Comparative Efficacy Data
The following table summarizes the available median lethal concentration (LC50) values for the selected acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important pest. It is important to note that direct comparative studies under identical conditions are limited, and LC50 values can vary depending on the mite strain, life stage tested, and specific bioassay conditions.
| Acaricide | Target Mite Species | LC50 Value (ppm) | Life Stage | Citation(s) |
| This compound | Tetranychus urticae | Data Not Available | Adult Female | |
| Bifenazate | Tetranychus urticae | 26.54 | Adult Female | [11] |
| Tetranychus urticae | 112.18 | Adult Female | [12] | |
| Etoxazole | Tetranychus urticae | 0.08 - 0.43 | Egg | [13] |
| Acequinocyl | Tetranychus urticae | 15.49 - 176 | Adult Female | [14] |
| Spirodiclofen | Tetranychus urticae | 11.95 | Adult Female | [15] |
| Tetranychus urticae | 55.189 | Adult Female | [16] | |
| Tetranychus urticae | 0.86 | Egg | [15] |
Experimental Protocols
A standardized bioassay protocol is essential for the accurate and reproducible assessment of acaricide efficacy. The leaf dip bioassay is a commonly used method for evaluating the toxicity of acaricides to mites.
Standardized Leaf Dip Bioassay Protocol
1. Mite Rearing:
-
Maintain a susceptible laboratory strain of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 hour light:dark photoperiod).
2. Preparation of Acaricide Solutions:
-
Prepare a stock solution of the technical grade acaricide in an appropriate solvent (e.g., acetone).
-
Make a series of serial dilutions from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting. A control solution containing only distilled water and the surfactant should also be prepared.
3. Bioassay Procedure:
-
Excise leaf discs (approximately 3 cm in diameter) from untreated host plant leaves.
-
Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds) with gentle agitation.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
Place each dried leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Transfer a standardized number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine camel-hair brush.
-
Seal the Petri dishes with ventilated lids to allow for air exchange while preventing mite escape.
-
Maintain the bioassay units under the same controlled environmental conditions as the mite rearing.
4. Data Collection and Analysis:
-
Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 values and their 95% confidence limits using probit analysis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and a typical experimental workflow.
Caption: this compound inhibits Complex III at the Qo site.
Caption: Bifenazate modulates the GABA receptor.
Caption: Etoxazole inhibits chitin biosynthesis.
Caption: Spirodiclofen inhibits lipid biosynthesis.
Caption: Acequinocyl inhibits Complex III at the Qo site.
Caption: A typical workflow for a leaf dip bioassay.
Conclusion
This compound presents a valuable mode of action for mite control through the inhibition of mitochondrial complex III. Its efficacy, when compared with other leading acaricides such as bifenazate, etoxazole, acequinocyl, and spirodiclofen, highlights the importance of a diverse arsenal of chemical controls to manage resistance. The selection of an appropriate acaricide should be based on a comprehensive understanding of its mechanism of action, efficacy against the target pest, and its fit within an integrated pest management (IPM) program that includes rotation of different chemical classes. Further direct comparative studies are warranted to provide a more definitive ranking of the efficacy of these compounds under various field and laboratory conditions.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. pjoes.com [pjoes.com]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Spirodiclofen (Ref: BAJ 2740) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FIELD BIOASSAY METHODOLOGIES FOR THE DETECTION OF RESISTANCE TO ACARICIDES IN POPULATIONS OF EUROPEAN RED MITE (ACARI: TETRANYCHIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 11. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
Fluacrypyrim versus other mitochondrial complex III inhibitors
A Comprehensive Guide to Fluacrypyrim and Other Mitochondrial Complex III Inhibitors for Researchers.
This guide provides an objective comparison of this compound with other mitochondrial complex III inhibitors, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Introduction to Mitochondrial Complex III
Mitochondrial Complex III, also known as the cytochrome bc1 complex, is a critical enzyme in the mitochondrial electron transport chain (ETC).[1] It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled with the pumping of protons across the inner mitochondrial membrane.[1][2] This action generates a proton gradient that is essential for the production of ATP through oxidative phosphorylation.[1]
Inhibitors of Complex III disrupt this vital process by binding to specific sites within the complex, thereby blocking electron flow, diminishing the proton gradient, and impairing ATP synthesis.[1] This disruption can also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage.[1] The two primary inhibitory sites within Complex III are the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[1]
This compound: A Profile
This compound is a synthetic acaricide belonging to the strobilurin analogue class of compounds.[3][4] Its primary application is in agriculture for controlling various mite species.[3]
Mechanism of Action: this compound functions as a mitochondrial electron transport inhibitor by specifically targeting the Qo site of Complex III.[3][5] By binding to this site, it blocks the transfer of electrons from ubiquinol, effectively halting the respiratory chain.
Chemical Structure:
-
IUPAC Name: methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate[6]
-
Molecular Formula: C20H21F3N2O5[6]
-
Molecular Weight: 426.4 g/mol [6]
Comparison of Mitochondrial Complex III Inhibitors
Mitochondrial Complex III inhibitors can be broadly categorized based on their binding location—the Qo site or the Qi site. This compound is a Qo site inhibitor.
Qo Site Inhibitors
These inhibitors bind to the outer, positive side of the inner mitochondrial membrane, preventing the oxidation of ubiquinol.
-
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Picoxystrobin): This is a major class of fungicides used extensively in agriculture.[7] Like this compound, they are Qo inhibitors.[8] Their primary mechanism involves inhibiting mitochondrial respiration in fungi.[7]
-
Stigmatellin and Myxothiazol: These are potent and well-characterized Qo site inhibitors commonly used in research to study the function of Complex III.[1][9] Myxothiazol has been shown to inhibit Complex I at higher concentrations.[9]
-
Other Acaricides (e.g., Acequinocyl, Bifenazate, Hydramethylnon): These compounds share a similar mode of action with this compound, targeting the Qo site of Complex III to exert their acaricidal effects.[5][10]
Qi Site Inhibitors
These compounds bind to the inner, negative side of the inner mitochondrial membrane, blocking the reduction of ubiquinone.
-
Antimycin A: A classic and highly potent Qi site inhibitor, Antimycin A is widely used as a research tool to completely block the electron transport chain at Complex III.[1][11] It is a common component in mitochondrial activity assay kits.[12]
-
Atovaquone: This inhibitor is a clinically significant drug used in the treatment of parasitic diseases, most notably malaria and Pneumocystis pneumonia.[1][2] It selectively targets the Complex III of the parasites.[1]
-
Flometoquin: A more recent development, Flometoquin is a novel insecticide that acts as a Qi inhibitor.[13] Its deacylated metabolite is the active form that specifically inhibits Complex III activity.[13]
Data Presentation
The following tables summarize the key characteristics of this compound and other selected mitochondrial complex III inhibitors.
Table 1: Comparison of Mitochondrial Complex III Inhibitors
| Inhibitor | Class | Binding Site | Primary Use | Target Organism(s) |
| This compound | Strobilurin Analogue | Qo | Acaricide | Mites |
| Azoxystrobin | Strobilurin | Qo | Fungicide | Fungi |
| Myxothiazol | Natural Product | Qo | Research Tool | Various (in vitro) |
| Acequinocyl | Naphthoquinone | Qo | Acaricide | Mites |
| Antimycin A | Natural Product | Qi | Research Tool | Various (in vitro) |
| Atovaquone | Naphthoquinone | Qi | Antiprotozoal Drug | Plasmodium falciparum, Pneumocystis jirovecii |
| Flometoquin | Quinoline | Qi | Insecticide | Insects |
Table 2: Chemical Information of Select Inhibitors
| Inhibitor | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | C20H21F3N2O5 | 426.4 | 9954185[6] |
| Azoxystrobin | C22H17N3O5 | 403.4 | 3033833 |
| Myxothiazol | C25H33N3O3S2 | 487.7 | 5287900 |
| Antimycin A1 | C28H40N2O9 | 548.6 | 6253 |
| Atovaquone | C22H19ClO3 | 366.8 | 2264 |
Experimental Protocols
Mitochondrial Complex III Activity Assay (Spectrophotometric)
This protocol outlines a common method for measuring the activity of Mitochondrial Complex III in isolated mitochondria, adapted from commercially available kits.[12][14] The assay quantifies the reduction of cytochrome c, which is catalyzed by Complex III.
1. Materials and Reagents:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., containing potassium phosphate, EDTA)
-
Substrate: Oxidized Cytochrome c
-
Reducing Agent: Dithiothreitol (DTT)
-
Inhibitor Control: Antimycin A (a Qi inhibitor) or another known Complex III inhibitor
-
Test Compounds (e.g., this compound)
-
96-well microplate
-
Spectrophotometer capable of kinetic reads at 550 nm
2. Sample Preparation:
-
Isolate mitochondria from cells or tissues using a standard procedure (e.g., differential centrifugation).
-
Determine the protein concentration of the mitochondrial preparation using a method like the Bradford assay.[12]
-
Keep isolated mitochondria on ice. For the assay, dilute the mitochondrial sample to a suitable concentration (e.g., 1-10 µg of protein per well) in the Complex III Assay Buffer.[14]
3. Assay Procedure:
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, this will typically include the assay buffer and other components as specified by the kit.
-
Plate Setup:
-
Sample Wells: Add the diluted mitochondrial sample to the wells.
-
Inhibitor Control Wells: Add the mitochondrial sample and a known inhibitor (e.g., Antimycin A) to control for non-Complex III activity.
-
Test Compound Wells: Add the mitochondrial sample and the desired concentration of the test compound (e.g., this compound).
-
-
Initiating the Reaction: Add the substrate (oxidized cytochrome c) to all wells to start the reaction.[14]
-
Measurement: Immediately begin reading the absorbance at 550 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes at room temperature.[14] The increase in absorbance corresponds to the reduction of cytochrome c.
4. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA550/min) for each well.
-
Subtract the rate of the inhibitor control wells from the sample wells to determine the specific activity of Complex III.
-
The activity is typically expressed in units, where one unit is the amount of enzyme that reduces 1.0 µmol of cytochrome c per minute.[12]
Mandatory Visualizations
Caption: Electron transport chain and Complex III inhibitor binding sites.
Caption: Workflow for a mitochondrial Complex III activity assay.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H21F3N2O5 | CID 9954185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and toxicity of new pesticides that disrupt oxidative phosphorylation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Inhibition of Neural Crest Cell Migration by Strobilurin Fungicides and Other Mitochondrial Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validating the In Vivo Anti-Cancer Potential of Fluacrypyrim: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-cancer effects of Fluacrypyrim, a recognized STAT3 inhibitor, benchmarked against other STAT3-targeting compounds in the context of hematological malignancies. The data presented is compiled from preclinical studies to offer an objective overview of performance and methodologies.
Comparative Efficacy of STAT3 Inhibitors in Hematological Malignancies
The following table summarizes the in vivo efficacy of this compound and other notable STAT3 inhibitors in preclinical models of hematological cancers. It is important to note that the primary in vivo study available for this compound focuses on its radioprotective effects by mitigating hematopoietic injury, which is a critical aspect of cancer therapy, particularly in hematological malignancies.[1][2][3] Its anti-tumor effects are attributed to its established role as a STAT3 inhibitor.[2][3]
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound (FAPM) | Hematopoietic Injury (in the context of cancer treatment) | Mice (C57BL/6J) | 50 mg/kg, intraperitoneal injection | Promoted survival after lethal irradiation; enhanced recovery of hematopoietic stem and progenitor cells.[1][2][3] | Molecules (2024)[1][2][3] |
| Cryptotanshinone | Diffuse Large B-cell Lymphoma (DLBCL) | NOD-SCID Mice (SUDHL-4 xenograft) | Low-dose and high-dose groups (specific doses not stated) | Significantly inhibited xenograft tumor growth and weight; more pronounced effect at higher doses. | Chinese Pharmaceutical Journal (2023) |
| Stattic | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft Mouse Model | Up to 30 mg/kg | Markedly inhibited tumor growth, with the greatest effect at the highest dose.[4][5] | Spandidos Publications (2024)[4][5] |
| Napabucasin | Diffuse Large B-cell Lymphoma (DLBCL) | N/A (In vivo studies mentioned) | N/A | Showed suppressive efficacy as a monotherapy in vivo without obvious toxicity.[6] | Cancer Letters (2020)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
This compound: Radioprotective Efficacy in an In Vivo Irradiation Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Drug Administration: this compound (FAPM) was administered via intraperitoneal injection at a dosage of 50 mg/kg.[1]
-
Irradiation: Mice were subjected to total body irradiation (TBI).
-
Efficacy Evaluation:
-
Survival Study: Monitoring of survival rates post-lethal irradiation.
-
Hematopoietic Recovery: Analysis of peripheral blood cell counts (platelets, white blood cells, red blood cells) at various time points post-sublethal irradiation.[3]
-
Hematopoietic Stem and Progenitor Cell (HSPC) Analysis: Bone marrow mononuclear cells were isolated and analyzed for HSPC populations using flow cytometry.
-
Colony-Forming Unit (CFU) Assay: Bone marrow cells were cultured to assess the colony-forming ability of hematopoietic progenitors.
-
-
Mechanism of Action Analysis: The expression of genes related to the p53-PUMA pathway in bone marrow mononuclear cells was evaluated using qPCR and Western blot to assess apoptosis.[1]
Cryptotanshinone: Anti-Tumor Efficacy in a DLBCL Xenograft Model
-
Cell Line: SUDHL-4 (Diffuse Large B-cell Lymphoma).
-
Animal Model: NOD-SCID mice.
-
Tumor Implantation: Establishment of a xenograft tumor model.
-
Drug Administration: Mice were divided into a model group, a low-dose Cryptotanshinone group, and a high-dose Cryptotanshinone group (specific dosages not detailed in the abstract).
-
Efficacy Evaluation:
-
Tumor Growth: Measurement of tumor volume and weight.
-
Biomarker Analysis: Evaluation of the expression of p-STAT3, IL-6, IL-10, IL-12, TGF-β, CCL2, VEGF, and EMT markers in tumor tissue.
-
Stattic: Anti-Tumor Efficacy in a T-ALL Xenograft Model
-
Animal Model: Xenograft mouse model of T-cell Acute Lymphoblastic Leukemia.[4][5]
-
Drug Administration: Stattic administered at doses up to 30 mg/kg.[4][5]
-
Efficacy Evaluation:
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound and other STAT3 inhibitors.
Caption: A generalized experimental workflow for in vivo validation of anti-cancer compounds.
References
- 1. This compound Protects Hematopoietic Stem and Progenitor Cells against Irradiation via Apoptosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Hematopoietic Stem and Progenitor Cells against Irradiation via Apoptosis Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluacrypyrim and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicide and acaricide Fluacrypyrim and its analogs. It delves into their mechanisms of action, biological activities, and includes supporting experimental data and protocols to facilitate further research and development.
This compound is a synthetic compound belonging to the strobilurin class of agrochemicals, known for its efficacy against a variety of fungal pathogens and mites. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at the Quinone 'outside' (Qo) site of Complex III (cytochrome bc1 complex), thereby disrupting cellular respiration and leading to pest death.[1][2][3] Beyond this primary mechanism, research has indicated that this compound also modulates intracellular signaling pathways, including the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) and the p53-PUMA pathway, suggesting a broader biological impact.
This guide aims to provide a comparative overview of this compound and related compounds, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: A Comparative Look at Biological Activity
Table 1: Acaricidal Activity of this compound and a Structurally Related Compound
| Compound | Target Species | Life Stage | LC50 (mg/L) |
| This compound | Tetranychus cinnabarinus | Adult | 4.178 |
| Analog 4j¹ | Tetranychus cinnabarinus | Adult | 5.324 |
¹Analog 4j is a phenyl methoxyacrylate containing a 2-alkenylthiopyrimidine moiety.
Table 2: Fungicidal Activity of β-Methoxyacrylate Analogs against Various Phytopathogenic Fungi
| Compound ID | Rhizoctonia solani (% inhibition @ 0.1 µg/mL) |
| 5c | 98.94 |
| 7a | 83.40 |
| 6c | 71.40 |
| 3b | 65.87 |
| Pyraclostrobin (Commercial Fungicide) | Not specified in the same study |
Note: The compounds listed in Table 2 are strobilurin analogues containing arylpyrazole rings and are not direct derivatives of this compound. The data is presented to illustrate the range of activity within this class of compounds.
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validation of the findings related to this compound and its analogs, this section provides detailed protocols for the key experiments cited.
Mitochondrial Complex III Activity Assay
This assay measures the enzymatic activity of the mitochondrial complex III, the primary target of this compound.
Materials:
-
Isolated mitochondria from target organisms (fungal cells or mite tissues)
-
Complex III Assay Buffer
-
Cytochrome c (substrate)
-
DTT (dithiothreitol)
-
Antimycin A (Complex III inhibitor)
-
96-well microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target organism using standard differential centrifugation protocols.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Sample wells: Mitochondrial sample, Complex III Assay Buffer, and Cytochrome c.
-
Inhibitor control wells: Mitochondrial sample, Complex III Assay Buffer, Cytochrome c, and Antimycin A.
-
Blank wells: Complex III Assay Buffer and Cytochrome c.
-
-
Initiation and Measurement: Initiate the reaction by adding the mitochondrial sample. Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each well. The specific activity of Complex III is determined by subtracting the rate of the inhibitor control from the rate of the sample and normalizing to the protein concentration.
STAT3 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated STAT3, a key indicator of its activation state, which can be inhibited by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or its analogs for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
p53-PUMA Pathway Analysis (Western Blot)
This method is used to assess the expression levels of key proteins in the p53-PUMA apoptotic pathway, which can be modulated by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies: anti-p53, anti-PUMA, anti-Bax, anti-Noxa, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the STAT3 phosphorylation assay protocol.
-
Electrophoresis and Transfer: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, PUMA, Bax, and Noxa overnight at 4°C.
-
Detection: Following incubation with the appropriate HRP-conjugated secondary antibodies, detect the protein bands using chemiluminescence.
-
Loading Control: Probe the membrane with an antibody for a housekeeping gene (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Inhibition of Mitochondrial Complex III by this compound.
Caption: Modulation of the p53-PUMA Apoptotic Pathway by this compound.
Caption: General Experimental Workflow for Comparative Analysis.
References
A Comparative Analysis of Fluacrypyrim and Natural Bioacaricides for Mite Control
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Efficacy and Mechanisms
The escalating challenge of mite resistance to conventional acaricides has spurred the exploration of both novel synthetic compounds and natural alternatives. This guide provides a detailed comparison of the synthetic acaricide Fluacrypyrim and a selection of natural bioacaricides, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. The data presented is intended to inform research and development efforts in the pursuit of effective and sustainable mite control strategies.
Efficacy Data: A Quantitative Comparison
The following tables summarize the available efficacy data for this compound and various natural bioacaricides against several economically important mite species. It is crucial to note that the presented data is compiled from separate studies and not from direct, head-to-head comparisons. Therefore, variations in experimental conditions may influence the outcomes, and direct extrapolation of relative efficacy should be made with caution.
Table 1: Efficacy of this compound against Tetranychus cinnabarinus
| Life Stage | LC50 (mg L⁻¹) |
| Adult | 4.178[1][2] |
| Larva | 2.009[1][2] |
| Egg (Ovicidal) | 43.332[1][2] |
Table 2: Efficacy of Selected Natural Bioacaricides against Various Mite Species
| Bioacaricide (Source) | Mite Species | Efficacy Metric | Value |
| Clove Oil | Tetranychus urticae | LC50 (ppm) | 470[3] |
| Thyme Oil | Tetranychus urticae | LC50 (ppm) | 556[3] |
| Peppermint Oil | Tetranychus urticae | LC50 (ppm) | 725[3] |
| Neem Oil | Tetranychus urticae | LC50 (ppm) | 655.44[4] |
| Eucalyptus Oil | Tetranychus urticae | LC50 (ppm) | 876.15[4] |
| Manuka Oil | Varroa destructor | LC50 (µg/mL) | < 78.125 (after 72h) |
| Oregano Oil | Varroa destructor | LC50 (µg/mL) | < 78.125 (after 72h) |
| Urtica fissa extract | Sarcoptes scabiei | LC50 (mg/mL) | 19.14 (after 2h)[5] |
| Bacillus thuringiensis | Spider Mites | LC50 (µg/mL) | 0.139 (for Lv'an wettable powder)[6] |
Mechanisms of Action: Diverse Pathways to Acaricidal Activity
This compound and natural bioacaricides employ distinct molecular strategies to exert their toxic effects on mites.
This compound: This synthetic acaricide acts as a potent inhibitor of the mitochondrial electron transport chain.[7][8] Specifically, it targets Complex III (cytochrome bc1 complex) at the Quinone outside (Qo) site.[8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic collapse and death of the mite.[7]
Natural Bioacaricides: The mechanisms of natural bioacaricides are more varied, reflecting the diverse chemical compositions of their source materials.
-
Essential Oils: Many essential oils, such as those from clove, thyme, and peppermint, contain volatile compounds like eugenol and thymol. These compounds are often neurotoxic, acting on the nervous system of mites by interfering with neurotransmitter receptors or ion channels. This disruption of nerve function leads to paralysis and death.
-
Neem Oil (Azadirachtin): The primary active component, azadirachtin, exhibits a multi-faceted mode of action. It acts as an antifeedant, growth regulator, and sterilant.[9][10] Azadirachtin is structurally similar to insect hormones called ecdysones, thereby disrupting the molting process.[10] Furthermore, it can interfere with energy metabolism within the mites.[11]
-
Bacillus thuringiensis (Bt): This microbial bioacaricide produces protein toxins, known as Cry proteins, during sporulation.[12] When ingested by the mite, these proteins are activated in the alkaline environment of the midgut and bind to specific receptors on the gut epithelial cells. This binding leads to the formation of pores in the cell membrane, causing cell lysis, gut paralysis, and eventual death from septicemia.[12]
Experimental Protocols: Methodologies for Efficacy Determination
The quantitative data presented in this guide were generated using established laboratory bioassay protocols. Understanding these methods is critical for interpreting the results and designing future comparative studies.
1. Leaf-Dip Bioassay (for plant-feeding mites):
This is a common method for assessing the toxicity of acaricides to mites that reside on plants.
-
Preparation of Test Solutions: The acaricide (synthetic or natural) is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution (solvent and surfactant in water) is also prepared.
-
Treatment Application: Leaf discs of a suitable host plant (e.g., bean, cotton) are excised. Each disc is dipped into a test solution for a set period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage. Control discs are dipped in the control solution.
-
Mite Infestation: After the treated leaf discs have air-dried, a known number of adult female mites are transferred onto each disc.
-
Incubation and Assessment: The leaf discs are placed on a moist substrate (e.g., agar or wet cotton) in a petri dish to maintain turgor and prevent mite escape. The dishes are then incubated under controlled conditions (temperature, humidity, and photoperiod).
-
Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (the concentration that kills 50% of the test population) and other toxicity parameters.
2. Contact Bioassay (for non-plant feeding mites):
This method is suitable for evaluating the efficacy of acaricides against mites such as house dust mites or parasitic mites.
-
Preparation of Treated Surface: A known amount of the test substance, dissolved in a volatile solvent, is applied evenly to the inner surface of a glass vial or a petri dish. The solvent is allowed to evaporate completely, leaving a uniform film of the acaricide.
-
Mite Exposure: A known number of mites are introduced into the treated container.
-
Incubation and Assessment: The containers are sealed (with ventilation) and incubated under controlled conditions.
-
Data Collection and Analysis: Mortality is assessed at predetermined time points, and the data is analyzed as described for the leaf-dip bioassay.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: Diverse mechanisms of natural bioacaricides.
Caption: Experimental workflow for a leaf-dip bioassay.
References
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. esslabshop.com [esslabshop.com]
- 5. Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine [mdpi.com]
- 6. Buy this compound | 229977-93-9 [smolecule.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. This compound [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 12. biochem218.stanford.edu [biochem218.stanford.edu]
Unlocking New Therapeutic Avenues: A Comparative Guide to Cross-Indication Testing of Fluacrypyrim
For Researchers, Scientists, and Drug Development Professionals
Fluacrypyrim, a methoxyacrylate acaricide and fungicide, has demonstrated significant potential beyond its established agricultural applications.[1][2][3] Recent research has illuminated its activity in key cellular signaling pathways implicated in cancer and radiation damage, opening promising avenues for cross-indication testing and novel therapeutic development. This guide provides a comparative overview of this compound's performance in these emerging areas, supported by experimental data and detailed methodologies.
Established Application: Agriculture
This compound is primarily recognized for its efficacy as a fungicide and acaricide, protecting a variety of crops from fungal diseases and mite infestations.[4][5] Its mechanism of action in this context is the inhibition of the mitochondrial electron transport chain at the Quinone 'outer' (Qo) binding site of Complex III, disrupting cellular respiration in target pests.[1][2][6]
Promising New Applications: Oncology and Radioprotection
Groundbreaking studies have revealed this compound's potential in two critical areas of human health:
-
Oncology: As a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that harbor constitutively-active STAT3.[1][4]
-
Radioprotection: Research has demonstrated this compound's ability to protect hematopoietic stem and progenitor cells from radiation-induced damage by preventing apoptosis through the downregulation of the p53-PUMA pathway.[1][7]
Comparative Performance Data
The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound with alternative compounds.
Table 1: Acaricidal Activity of this compound and a Novel Analogue
| Compound | Target Pest | LC50 (Median Lethal Concentration) | Efficacy |
| This compound | Tetranychus cinnabarinus | Not specified in provided abstracts | Baseline |
| Compound 4j (Novel Phenyl Methoxyacrylate) | Tetranychus cinnabarinus | Significantly lower than this compound | Nearly twice the larvicidal and ovicidal activity compared to this compound.[8] |
| Cyetpyrafen | Tetranychus cinnabarinus | Higher than FM-1088 (an isoindolinone-based acaricide) | Reference commercial acaricide.[1] |
| FM-1088 | Tetranychus cinnabrinus | Lower than Cyetpyrafen | High potency.[1] |
Table 2: Field Trial Efficacy of a Novel this compound-inspired Acaricide
| Compound | Target Pest | Concentration | Control Effect (3 days) | Control Effect (10 days) | Control Effect (20 days) |
| Compound 4j | Panonychus citri | 100 mg L⁻¹ | 96.61% | 96.25% | 81.02% |
Data for Compound 4j from a study on novel phenyl methoxyacrylate derivatives inspired by the methoxyacrylate scaffold of compounds like this compound.[8]
Key Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound's Inhibition of Mitochondrial Respiration
References
- 1. This compound | 229977-93-9 | Benchchem [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound [sitem.herts.ac.uk]
- 4. medkoo.com [medkoo.com]
- 5. giiresearch.com [giiresearch.com]
- 6. irac-online.org [irac-online.org]
- 7. Buy this compound | 229977-93-9 [smolecule.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide to Radioprotective Agents: Validating the Efficacy of Fluacrypyrim
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective agent Fluacrypyrim with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a medical countermeasure to radiation exposure.
Executive Summary
This compound, a STAT3 inhibitor, has demonstrated significant radioprotective effects, particularly in the hematopoietic system. Experimental evidence suggests that it mitigates radiation-induced hematopoietic injury by preventing apoptosis of hematopoietic stem and progenitor cells. This guide compares the performance of this compound with the FDA-approved radioprotective agent Amifostine and the supportive care agent Palifermin. While direct comparative studies are limited, this guide synthesizes available preclinical data to provide an objective assessment of their respective efficacies and mechanisms of action.
Data Presentation: Comparison of Radioprotective Agents
The following table summarizes the key characteristics and performance metrics of this compound, Amifostine, and Palifermin based on available preclinical and clinical data.
| Feature | This compound | Amifostine | Palifermin |
| Mechanism of Action | STAT3 inhibitor; prevents apoptosis of hematopoietic stem and progenitor cells via the p53-PUMA pathway. | Thiol compound; scavenges free radicals, donates hydrogen to repair damaged DNA, and induces hypoxia in normal tissues. | Recombinant human keratinocyte growth factor (KGF); stimulates epithelial cell proliferation and differentiation. |
| Primary Protective Effect | Protects hematopoietic system from radiation-induced injury. | Broad-spectrum cytoprotection, including hematopoietic, renal, and salivary tissues. | Reduces the incidence and severity of oral mucositis. |
| Dose Reduction Factor (DRF) - Hematopoietic Protection | Not yet established. | 1.3 - 2.7 in mice (dose-dependent)[1][2]. | Not applicable (used for supportive care). |
| Administration Route | Intraperitoneal (in preclinical studies). | Intravenous. | Intravenous. |
| FDA Approval Status | Investigational. | Approved for specific indications in cancer therapy. | Approved to decrease the incidence and duration of severe oral mucositis in patients with hematologic malignancies.[3] |
Signaling Pathways and Mechanisms
This compound's Protective Pathway
This compound exerts its radioprotective effects by modulating the STAT3 and p53-PUMA signaling pathways. Ionizing radiation typically induces apoptosis in hematopoietic stem cells through the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein PUMA. This compound, by inhibiting STAT3, interferes with this cascade, ultimately preventing apoptosis and preserving the hematopoietic stem cell pool.
Amifostine's Protective Pathway
Amifostine is a prodrug that is dephosphorylated in tissues to its active metabolite, WR-1065. This free thiol compound acts as a potent scavenger of free radicals generated by ionizing radiation. It can also donate a hydrogen atom to repair damaged DNA and is believed to induce a state of transient hypoxia in normal tissues, making them less susceptible to radiation damage.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the radioprotective effects of the discussed agents.
In Vivo Radioprotection Studies in Mice
-
Objective: To assess the ability of a compound to protect mice from the lethal effects of total body irradiation (TBI).
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Procedure:
-
Mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) at a specified dose and time before irradiation. The control group receives a vehicle.
-
Mice are exposed to a lethal or sub-lethal dose of TBI using a gamma irradiator (e.g., 60Co or 137Cs source).
-
Post-irradiation, mice are monitored for survival, body weight changes, and signs of radiation sickness for at least 30 days.
-
Blood samples are collected at various time points to analyze peripheral blood cell counts (WBC, RBC, platelets).
-
At the end of the study, bone marrow is harvested for further analysis (e.g., clonogenic assays, apoptosis assays).
-
Bone Marrow Clonogenic Assay (CFU Assay)
-
Objective: To quantify the number of hematopoietic progenitor cells in the bone marrow that can form colonies in vitro.
-
Procedure:
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
A single-cell suspension is prepared.
-
Cells are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Plates are incubated for 7-14 days in a humidified incubator.
-
Colonies are counted and identified based on their morphology using an inverted microscope.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in bone marrow cells.
-
Procedure:
-
Bone marrow cells are fixed and permeabilized.
-
The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then detected using either a fluorescently labeled antibody (for BrdUTP) or directly by flow cytometry or fluorescence microscopy.
-
The percentage of TUNEL-positive (apoptotic) cells is quantified.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the expression levels of key proteins in a signaling pathway (e.g., p53, PUMA, Bax, Noxa).
-
Procedure:
-
Protein is extracted from bone marrow cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-PUMA).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
-
Conclusion
This compound shows considerable promise as a novel radioprotective agent, particularly for mitigating radiation-induced damage to the hematopoietic system. Its mechanism of action, centered on the inhibition of STAT3 and the prevention of apoptosis in hematopoietic stem cells, offers a targeted approach to radioprotection. While direct comparisons with established agents like Amifostine are needed, the available preclinical data suggests that this compound warrants further investigation and development. Future studies should focus on establishing a Dose Reduction Factor for this compound and evaluating its efficacy and safety in larger animal models to pave the way for potential clinical applications.
References
Comparative Efficacy of Fluacrypyrim on Diverse Mite Species: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acaricide Fluacrypyrim and its performance relative to other commercially available alternatives. The information is intended for researchers, scientists, and professionals involved in the development of pest management solutions. This document summarizes available experimental data on the efficacy of various acaricides against economically important mite species, outlines common experimental protocols for acaricidal bioassays, and visualizes key biological pathways and experimental workflows.
Executive Summary
Data Presentation: Comparative Acaricide Efficacy
The following tables summarize the lethal concentration (LC50) values of various acaricides against different mite species as reported in scientific literature. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative LC50 Values of Acaricides against Tetranychus urticae (Two-Spotted Spider Mite)
| Acaricide | LC50 (mg/L) | Life Stage | Reference |
| This compound | Data not available in public literature | Adult | - |
| Abamectin | 0.51 | Adult | [2] |
| Bifenthrin | 3.26 | Adult | [2] |
| Bifenazate | 3.82 | Adult | [2] |
| Hexythiazox | 3.27 | Adult | [2] |
| Spinosad | 3.83 | Adult | [2] |
| Etoxazole | 3.99 | Egg | [2] |
| Chlorfenapyr | 11.44 | Adult | [3] |
| Deltamethrin | 12.86 | Adult | [3] |
| Profenofos | 16.47 | Adult | [3] |
| Pyridaben | Data varies with population resistance | Adult | [4] |
| Fenazaquin | Data varies with population resistance | Adult | [5] |
| Spiromesifen | Data varies with population resistance | Adult | [6] |
| Spirodiclofen | Data varies with population resistance | Adult | [7] |
Table 2: Comparative LC50 Values of Acaricides against Panonychus citri (Citrus Red Mite)
| Acaricide | LC50 (mg/L) | Life Stage | Reference |
| This compound | High field control efficacy reported, but specific LC50 values are not publicly available. | - | - |
| Fenpropathrin | 1.999 - 30.92 (depending on population) | Adult | [4] |
| Abamectin | Resistance observed, with high variability in LC50 | Adult | [4] |
| Cyflumetofen | Resistance observed, with high variability in LC50 | Adult | [4] |
| Bifenazate | Resistance observed, with LC50 > 300 in some populations | Adult | [4] |
| Spirodiclofen | 7.28 | Adult | [7] |
| Pyridaben | Data varies with population resistance | Adult | [8] |
Experimental Protocols
The following section details a generalized methodology for conducting acaricide bioassays to determine key toxicological endpoints such as the median lethal concentration (LC50).
Mite Rearing
-
Host Plants: Mites are typically reared on a suitable host plant under controlled environmental conditions. For Tetranychus urticae, bean plants (Phaseolus vulgaris) are commonly used. For Panonychus citri, citrus seedlings are appropriate hosts.
-
Environmental Conditions: Rearing is conducted in a greenhouse or growth chamber with controlled temperature (e.g., 25 ± 2°C), relative humidity (e.g., 60 ± 10%), and photoperiod (e.g., 16:8 h L:D).[9]
Acaricide Solution Preparation
-
Stock Solution: A stock solution of the technical grade acaricide is prepared in an appropriate solvent, such as acetone or a mixture of acetone and water.[10]
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations for testing. A surfactant may be added to ensure uniform coverage.
Bioassay Methods
Several methods can be employed to assess the toxicity of acaricides to mites. The choice of method can depend on the specific objectives of the study and the properties of the test compound.
-
Leaf-Dip Bioassay:
-
Leaf discs of a uniform size are excised from the host plant.
-
The leaf discs are dipped into the different acaricide solutions for a standardized period (e.g., 10-30 seconds).[11][12]
-
The treated leaf discs are allowed to air dry.
-
A known number of adult female mites are transferred to the treated leaf discs.
-
The leaf discs are placed on a moist substrate (e.g., wet cotton or agar) in a petri dish to maintain turgor.[9]
-
Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.[4]
-
-
Microimmersion Bioassay:
-
Batches of mites are drawn into a small pipette tip under a vacuum.
-
The mites are immersed in a small volume of the test solution for a short, standardized period (e.g., 30 seconds).[12]
-
The treated mites are then transferred to a clean, untreated leaf disc for observation.[12]
-
Mortality is assessed as described for the leaf-dip bioassay.
-
Data Analysis
-
Mortality Correction: The observed mortality data is corrected for control mortality using Abbott's formula if necessary.
-
Probit Analysis: The corrected mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the acaricide that is lethal to 50% of the test population.[11] The analysis also provides the 95% confidence limits for the LC50.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, a Quinone outside Inhibitor (QoI), disrupts the mitochondrial electron transport chain at Complex III. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP production and leading to cellular energy deficiency in the mite.[13]
Caption: Mechanism of action of this compound as a QoI acaricide.
Experimental Workflow for Acaricide Bioassay
The following diagram illustrates a typical workflow for determining the LC50 of an acaricide.
Caption: A generalized workflow for an acaricide bioassay.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 4. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- 5. Evaluation of potential miticide toxicity to Varroa destructor and honey bees, Apis mellifera, under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Behavioral response of Panonychus citri (McGregor) (Acari: Tetranychidae) to synthetic chemicals and oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The microimmersion bioassay: A novel method for the topical application of pesticides to spider mites | CiNii Research [cir.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluacrypyrim: A Comparative Analysis Against Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in tumor cell proliferation, survival, and immune evasion. A growing number of small molecule inhibitors have been developed to target this transcription factor. This guide provides a comparative analysis of Fluacrypyrim, a molecule initially identified as a fungicide, and its activity as a STAT3 inhibitor against other well-characterized STAT3 inhibitors.
Overview of STAT3 Signaling
The STAT3 signaling cascade is a crucial cellular pathway involved in various physiological processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway, often characterized by constitutive activation of STAT3, is a hallmark of many cancers. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes.
Caption: Canonical STAT3 Signaling Pathway.
This compound as a STAT3 Inhibitor
This compound was initially developed as a fungicide and acaricide, with its primary mechanism of action being the inhibition of the mitochondrial complex III electron transport chain. However, subsequent research has identified this compound as a novel inhibitor of STAT3 activation. This dual activity makes it a molecule of interest for further investigation in cancer research.
Performance Comparison of STAT3 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable STAT3 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines with constitutively active STAT3. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | U266 (Multiple Myeloma) | 3.2 | Yu et al., 2010 |
| DU145 (Prostate Cancer) | 5.8 | Yu et al., 2010 | |
| Stattic | MDA-MB-231 (Breast Cancer) | 4.2 | Schust et al., 2006 |
| S3I-201 | MDA-MB-231 (Breast Cancer) | 86 | Siddiquee et al., 2007 |
| OPB-31121 | HCT116 (Colon Cancer) | 0.38 | Oh et al., 2011 |
| Napabucasin | AsPC-1 (Pancreatic Cancer) | 0.2 | Li et al., 2015 |
| Bazedoxifene | MDA-MB-231 (Breast Cancer) | ~5 | Hutti et al., 2016 |
| Cryptotanshinone | DU145 (Prostate Cancer) | 4.6 | Shin et al., 2009 |
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity and viability of cells.
-
Cell Seeding: Plate cancer cells (e.g., U266, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This technique is used to determine the effect of an inhibitor on the phosphorylation status of STAT3.
-
Cell Lysis: Treat cells with the inhibitor for a defined time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Validating Fluacrypyrim's Mode of Action: A Comparative Guide Based on Genetic Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluacrypyrim's mode of action with alternative fungicides, supported by genetic and experimental data. This compound, a quinone outside inhibitor (QoI) fungicide, targets mitochondrial respiration, a critical cellular process in fungal pathogens. The validation of its mechanism of action is primarily established through genetic studies of resistance mechanisms, which pinpoint its specific molecular target.
This compound's Mode of Action: Targeting the Powerhouse of the Cell
This compound disrupts the mitochondrial electron transport chain (ETC), a fundamental process for cellular energy production in fungi. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial inner membrane. This binding blocks the transfer of electrons, which in turn inhibits the synthesis of ATP, the cell's primary energy currency. The resulting energy deficit ultimately leads to the cessation of fungal growth and development.
Signaling Pathway of this compound's Action
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
